(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3,4-difluoro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-5-2-3(8(14)15)1-4(6(5)10)7(11,12)13/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOLDWSSSVLGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590196 | |
| Record name | [3,4-Difluoro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-64-8 | |
| Record name | B-[3,4-Difluoro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864759-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,4-Difluoro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS 864759-64-8): Properties, Synthesis, and Applications in Modern Organic Chemistry
Executive Summary: (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid is a highly functionalized arylboronic acid that serves as a critical building block in modern synthetic and medicinal chemistry. The strategic placement of two fluorine atoms and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to target molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic methodology, details its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and explores its significance in the field of drug discovery. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and materials science industries, offering both theoretical understanding and practical, field-proven protocols.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
Organoboron compounds, particularly arylboronic acids, have become indispensable tools in organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon (C-C) bonds with exceptional efficiency and functional group tolerance.[2] Within this class of reagents, fluorinated arylboronic acids have garnered significant attention, especially in the context of drug discovery and materials science.
The incorporation of fluorine and fluorinated alkyl groups (like trifluoromethyl, -CF₃) into organic molecules can profoundly and predictably alter their physicochemical properties. These alterations include:
-
Metabolic Stability: The high strength of the C-F bond often blocks sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.
-
Lipophilicity: A trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and target engagement.
-
Binding Affinity: The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and create unique, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.
This compound, CAS 864759-64-8, is a premier example of a building block designed to leverage these benefits. Its trifunctionalized aromatic core—bearing two ortho/meta fluorine atoms and a meta trifluoromethyl group relative to the boronic acid moiety—creates a highly electron-deficient aromatic system. This makes it an invaluable reagent for synthesizing complex, polyfluorinated biaryl structures that are central to the development of novel pharmaceuticals, agrochemicals, and advanced materials.[3]
Physicochemical Properties
The structural and electronic properties of this compound are summarized below. These characteristics are fundamental to understanding its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 864759-64-8 | [4] |
| Molecular Formula | C₇H₄BF₅O₂ | [4] |
| Molecular Weight | 225.91 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Polar Surface Area (PSA) | 40.46 Ų | [4] |
| LogP | 0.66340 | [4] |
| Storage Condition | Room temperature, keep in dry area | [4][5] |
Synthesis and Manufacturing
The synthesis of polysubstituted arylboronic acids typically proceeds from a corresponding aryl halide. A common and robust method involves low-temperature lithium-halogen exchange followed by quenching with a borate ester and subsequent acidic hydrolysis. This approach provides a reliable pathway to the desired boronic acid with good yield and purity.
Representative Synthetic Protocol
This protocol describes a plausible synthesis route starting from 1-bromo-2,3-difluoro-5-(trifluoromethyl)benzene.
Causality Behind the Method:
-
Low Temperature (-78 °C): The use of cryogenic temperatures is critical during the lithium-halogen exchange. It prevents side reactions, such as the deprotonation of the aromatic ring by the highly basic n-butyllithium, and minimizes the decomposition of the reactive aryllithium intermediate.
-
Borate Ester Quench: Trialkyl borates (e.g., trimethyl or triisopropyl borate) serve as the boron source. The electrophilic boron atom is readily attacked by the nucleophilic aryllithium species.
-
Acidic Workup: The initial product of the reaction is a boronate ester. Hydrolysis under acidic conditions (e.g., with HCl) is required to cleave the alkoxy groups and yield the final boronic acid.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.
-
Precursor Addition: 1-bromo-2,3-difluoro-5-(trifluoromethyl)benzene (1.0 equivalent) is dissolved in anhydrous THF and added to the flask.
-
Lithiation: n-Butyllithium (1.05 equivalents, typically ~2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.
-
Quench and Hydrolysis: The reaction is cooled to 0 °C and quenched by the slow addition of 2 M hydrochloric acid. The mixture is stirred vigorously for 1-2 hours until the boronate ester is fully hydrolyzed.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization or silica gel chromatography to afford this compound as a white solid.
Caption: Synthetic route to the target boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[2]
The Catalytic Cycle
The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (Ar¹-X), forming a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation: A base activates the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Sources
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
An In-Depth Technical Guide to (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into candidate molecules is a widely employed strategy to enhance pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound emerges as a particularly valuable reagent in this context. It serves as a trifunctionalized building block, offering medicinal chemists a versatile scaffold to introduce a highly decorated phenyl ring into a larger molecular architecture.
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, outline a representative synthetic protocol, and explore its primary application in palladium-catalyzed cross-coupling reactions, which are foundational to the synthesis of numerous modern pharmaceuticals.
Core Physicochemical & Structural Properties
This compound is a white to off-white solid at room temperature. Its structural and quantitative data are summarized below. The presence of two electron-withdrawing fluorine atoms and a potent trifluoromethyl group on the phenyl ring significantly influences its electronic properties, making it an interesting substrate for carbon-carbon bond formation.
Molecular Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BF₅O₂ | [1][2][3] |
| Molecular Weight | 225.91 g/mol | [1][2] |
| CAS Number | 864759-64-8 | [1][3] |
| Predicted LogP | 0.66340 | [3] |
| Storage Condition | Room Temperature | [1][2][3] |
Chemical Structure
The structure features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with two fluorine atoms and a trifluoromethyl (CF₃) group. This specific arrangement of substituents is key to its utility.
Caption: 2D Structure of this compound.
Synthesis Protocol: A Representative Pathway
Arylboronic acids are commonly synthesized via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. The following protocol describes a representative, field-proven method adapted from established procedures for synthesizing similar fluorinated arylboronic acids.[4] The starting material would be 1-bromo-3,4-difluoro-5-(trifluoromethyl)benzene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, especially water. All glassware must be flame-dried, and solvents must be anhydrous to prevent quenching the reagent and drastically reducing the yield.
-
Low Temperature (-78 °C): The initial lithiation step (metal-halogen exchange) is highly exothermic and must be performed at low temperatures (typically with a dry ice/acetone bath) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent.
-
Triisopropyl Borate: This borate ester is used as the boron source. It is sterically hindered enough to help prevent the formation of over-arylated borate complexes (ate complexes), which can complicate the reaction.
-
Acidic Workup: The final step involves hydrolysis of the borate ester intermediate with an acid (e.g., HCl) to protonate the boronate and yield the final boronic acid product.
Step-by-Step Experimental Protocol
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL) to a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Litiation: Dissolve 1-bromo-3,4-difluoro-5-(trifluoromethyl)benzene (10 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred THF in the flask over 20 minutes, maintaining the internal temperature below -70 °C.
-
Reagent Addition: After the addition is complete, slowly add a solution of n-butyllithium (11 mmol, 1.1 equivalents) dropwise, ensuring the temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (12 mmol, 1.2 equivalents) dropwise to the reaction mixture. The addition is exothermic, so control the rate to keep the temperature below -65 °C.
-
Warming & Quenching: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture in an ice bath and slowly quench the reaction by adding 2M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
Caption: Representative synthesis workflow for the target boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, specifically for creating biaryl or aryl-heteroaryl structures, which are prevalent motifs in pharmaceuticals.[5][6]
Mechanistic Rationale & Significance
The Suzuki-Miyaura reaction's success stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[6] The fluorinated aryl group from our title compound is transferred from boron to a palladium(II) center in a key step called transmetalation. This step is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.
The incorporation of the 3,4-difluoro-5-(trifluoromethyl)phenyl moiety can:
-
Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes.[1][2]
-
Increase Lipophilicity: The fluorinated substituents increase the molecule's ability to cross cellular membranes.[1][2]
-
Modulate Acidity/Basicity: The electron-withdrawing nature of the substituents can alter the pKa of nearby functional groups, potentially improving drug-target interactions.
Caption: Application in a Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for a Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add this compound (1.2 mmol), the desired aryl or heteroaryl halide (1.0 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a solvent mixture, for example, a 4:1 mixture of Dimethylformamide (DMF) and water (10 mL).
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over a drying agent, and concentrate. The final product is then purified using column chromatography on silica gel.
This protocol provides a robust starting point for synthesizing complex molecules, demonstrating the indispensable role of this compound in the modern drug discovery toolkit.
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ACS Publications. Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. [Link]
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PubMed Central (PMC). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]
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ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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PubMed Central (PMC). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
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MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions.... [Link]
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PubMed Central (PMC). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
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(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid solubility data
An In-Depth Technical Guide to the Solubility of (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to explore the theoretical underpinnings and practical methodologies for accurately determining and understanding the solubility of this important chemical entity. We will delve into the structural factors influencing its solubility and provide robust, field-proven protocols for its empirical determination.
Introduction: The Critical Role of Solubility in Drug Discovery
This compound is a highly functionalized building block extensively used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its unique electronic properties, imparted by the difluoro and trifluoromethyl substituents, make it a valuable synthon for creating complex molecules in the development of novel pharmaceuticals and agrochemicals.[2]
However, the successful application of this or any compound in a drug discovery pipeline is fundamentally dependent on its physicochemical properties, with solubility being paramount. Solubility dictates the behavior of a compound in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME).[3] Poor aqueous solubility is a major hurdle in formulation development, often leading to inadequate bioavailability and variable pharmacological responses.[3] Therefore, a thorough understanding and accurate measurement of the solubility of this compound are not merely academic exercises; they are critical, decision-gating steps in the progression of a potential drug candidate.
Physicochemical Profile and Structural Considerations
While specific, publicly available solubility data for this compound is scarce, we can infer its likely behavior by examining its structure and comparing it to related analogs.
Molecular Structure and Properties
The structure of the target compound is characterized by a phenylboronic acid core heavily substituted with electron-withdrawing groups.
Caption: Structure of this compound.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₇H₄BF₅O₂ | 225.91 | Solid (Predicted) | Not available |
| 3-Fluoro-5-(trifluoromethyl)phenylboronic Acid | C₇H₅BF₄O₂ | 207.92 | White to Light yellow powder/crystal | Not available |
| 3,5-Difluorophenylboronic acid[4] | C₆H₅BF₂O₂ | 157.91 | Powder | 210-217 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | C₈H₅BF₆O₂ | 257.93 | Powder | 217-220 |
| 3,4,5-Trifluorophenylboronic acid | C₆H₄BF₃O₂ | 175.90 | Powder | 290-295 |
Factors Influencing Solubility:
-
Crystal Lattice Energy: As a solid crystalline powder (a common form for such compounds), a significant amount of energy is required to overcome the intermolecular forces in the crystal lattice before dissolution can occur.[4] The presence of multiple fluorine atoms allows for potential C-H···F and F···B interactions, which can stabilize the crystal packing and potentially lower solubility.[5]
-
Acidity (pKa): Boronic acids are Lewis acids with a typical pKa around 9.[1] The strongly electron-withdrawing F and CF₃ groups are expected to increase the acidity (lower the pKa) of the boronic acid moiety. This is a critical factor for aqueous solubility, as the compound will be more soluble in its ionized (boronate) form at pH values above its pKa.
-
Solvent Interactions:
-
Aqueous Solubility: The boronic acid group, -B(OH)₂, can act as a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water. However, the hydrophobic trifluoromethyl group and the fluorinated phenyl ring will counteract this, likely resulting in poor overall aqueous solubility.
-
Organic Solubility: Solubility in organic solvents will depend on the solvent's polarity. Ethers and ketones are often good solvents for boronic acids.[6][7] Solvents like chloroform may offer moderate solubility, while non-polar hydrocarbon solvents are likely to be poor choices.[6][7]
-
Experimental Determination of Solubility
To obtain reliable data, standardized experimental protocols are essential. Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.[8]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. The shake-flask method is the traditional and most reliable technique for this measurement.[9]
Causality Behind the Method: This protocol is designed to ensure that the system reaches a true thermodynamic equilibrium between the dissolved solute and the undissolved solid. The extended incubation time, agitation, and careful separation of the solid phase are all critical steps to prevent the measurement of a transient, supersaturated state.[9]
Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.
Detailed Protocol: Shake-Flask Method
-
Preparation: Add an excess of this compound to a clean glass vial. The excess solid is crucial to ensure saturation.[9]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or organic solvents like acetonitrile or DMSO).
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[9]
-
Phase Separation: After incubation, allow the suspension to settle. Carefully separate the saturated solution from the excess solid. This is a critical step and is best achieved by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare a dilution series of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared with a known concentration of the compound.[10]
-
Data Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration of a compound when it starts to precipitate from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[8] This method is faster and more amenable to automation, making it ideal for early-stage screening.
Causality Behind the Method: This protocol mimics the situation where a drug, dissolved in a formulation vehicle (like DMSO), is introduced into an aqueous biological environment. It measures the compound's resistance to precipitation from a supersaturated state, which is kinetically controlled. Nephelometry is effective here because it directly detects the formation of light-scattering particles (precipitate).[11]
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An In-Depth Technical Guide to the NMR Spectral Data of (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for (3,4-difluoro-5-(trifluoromethyl)phenyl)boronic acid. In the absence of publicly available, comprehensive experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and draws upon spectral data from analogous fluorinated and trifluoromethylated phenylboronic acids to present a robust, predictive interpretation. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, offering insights into the structural elucidation of this and similar highly functionalized organoboron compounds. We will delve into the intricacies of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy, providing predicted chemical shifts, coupling constants, and multiplicity patterns. Furthermore, this guide outlines a detailed experimental protocol for the acquisition of high-quality NMR data for this class of compounds.
Introduction: The Significance of this compound
This compound is a highly functionalized building block of significant interest in medicinal chemistry and organic synthesis. The presence of multiple fluorine substituents, including a trifluoromethyl group, imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. Fluorinated arylboronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] The strategic placement of fluorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of the NMR spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two aromatic signals and a broad signal for the boronic acid protons. The solvent used for analysis will influence the chemical shift of the B(OH)₂ protons, which are exchangeable.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.0 - 8.2 | Broad singlet | - | B(OH)₂ |
| ~7.8 - 8.0 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 4-6 Hz | H-6 |
| ~7.6 - 7.8 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 6-8 Hz | H-2 |
Causality behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is common for boronic acids due to their good solubility. The broadness of the B(OH)₂ signal is a consequence of chemical exchange with residual water and quadrupole broadening from the adjacent boron nucleus. The aromatic protons will exhibit coupling to the neighboring fluorine atoms.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The carbon signals will be split by the attached fluorine atoms, providing valuable structural confirmation.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~150 - 155 | Doublet of doublets of quartets (ddq) | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 15-25 Hz, ³J(C-F) ≈ 3-5 Hz | C-4 |
| ~145 - 150 | Doublet of doublets of quartets (ddq) | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 15-25 Hz, ³J(C-F) ≈ 3-5 Hz | C-3 |
| ~130 - 135 | Quartet (q) | ²J(C-F) ≈ 30-40 Hz | C-5 |
| ~125 - 130 | Broad singlet | - | C-1 (ipso-carbon) |
| ~120 - 125 | Quartet (q) | ¹J(C-F) ≈ 270-280 Hz | -CF₃ |
| ~115 - 120 | Doublet of doublets (dd) | ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 3-5 Hz | C-2 |
| ~110 - 115 | Doublet of doublets (dd) | ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 3-5 Hz | C-6 |
Expertise & Experience: The ipso-carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus. The carbon of the trifluoromethyl group will exhibit a large one-bond coupling constant with the fluorine atoms.[2][3] The aromatic carbons will show characteristic splitting patterns due to one, two, and three-bond couplings to the fluorine atoms.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated organic compounds.[4][5] The spectrum of this compound is expected to show three distinct signals.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -60 to -65 | Singlet | - | -CF₃ |
| ~ -130 to -135 | Doublet of doublets (dd) | ³J(F-F) ≈ 20-25 Hz, ⁴J(F-H) ≈ 6-8 Hz | F-4 |
| ~ -140 to -145 | Doublet of doublets (dd) | ³J(F-F) ≈ 20-25 Hz, ⁴J(F-H) ≈ 4-6 Hz | F-3 |
Trustworthiness: The chemical shift of the trifluoromethyl group is typically found in the region of -60 to -65 ppm. The two aromatic fluorine atoms will be coupled to each other (³J(F-F)) and to the adjacent aromatic protons (⁴J(F-H)). The lack of coupling of the -CF₃ group to the other fluorine atoms is due to the number of intervening bonds.
Predicted ¹¹B NMR Spectral Data
¹¹B NMR spectroscopy is a powerful tool for probing the environment of the boron atom.[6] For a tricoordinate boronic acid, a single, relatively broad signal is expected.
Table 4: Predicted ¹¹B NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Linewidth (W₁/₂, Hz) | Assignment |
| ~28 - 32 | 200 - 500 | B(OH)₂ |
Authoritative Grounding: The chemical shift for tricoordinate arylboronic acids typically falls in the range of 28-32 ppm.[1] The linewidth is influenced by the quadrupolar nature of the ¹¹B nucleus (I = 3/2) and the symmetry of its electronic environment. The presence of electron-withdrawing fluorine substituents on the phenyl ring can influence the Lewis acidity of the boron center, which may slightly shift the resonance.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the predicted NMR data.
Caption: Workflow for structural confirmation.
Experimental Protocol for NMR Data Acquisition
This section provides a detailed methodology for acquiring high-quality NMR spectra of this compound.
A. Sample Preparation
-
Analyte: this compound (CAS No. 864759-64-8)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for its ability to dissolve the analyte and minimize the exchange of the boronic acid protons.
-
Concentration: Prepare a solution of approximately 10-20 mg of the boronic acid in 0.6 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrum can be referenced to the solvent lock frequency. For ¹¹B NMR, an external standard of BF₃·OEt₂ is commonly used.
B. NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse sequence: zg30
-
Spectral width: 16 ppm
-
Number of scans: 16-32
-
Relaxation delay (d1): 2 seconds
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Spectral width: 240 ppm
-
Number of scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Relaxation delay (d1): 2 seconds
-
-
¹⁹F NMR:
-
Pulse sequence: zg30
-
Spectral width: 200 ppm
-
Number of scans: 64-128
-
Relaxation delay (d1): 2 seconds
-
-
¹¹B NMR:
-
Pulse sequence: zg
-
Spectral width: 400 ppm
-
Number of scans: 128-256
-
Relaxation delay (d1): 1 second
-
C. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the appropriate internal or external standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants for all spectra.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the NMR spectral characteristics of this compound. By understanding the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR data, researchers can confidently identify this important synthetic building block, assess its purity, and monitor its chemical transformations. The provided experimental protocol offers a robust starting point for acquiring high-quality spectral data. As a highly functionalized molecule, the interplay of its various substituents leads to a rich and informative set of NMR spectra that, when properly interpreted, provide a definitive structural fingerprint.
References
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Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. [Link]
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This compound. GlobalChemMall. [Link]
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Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. In NMR Basic Principles and Progress (Vol. 14, pp. 1-461). Springer, Berlin, Heidelberg. [Link]
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Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. [Link]
-
Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]
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-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
- This reference is not explicitly cited in the text but provides context on similar compounds.
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid is a pivotal building block in modern medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and lipophilicity to target molecules.[1] Consequently, robust analytical methods for its characterization are paramount. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, moving beyond mere procedural steps to explain the underlying chemical principles that govern instrument choice, method development, and data interpretation. We present field-proven protocols for both Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comprehensive framework for confident structural verification and impurity profiling.
Core Physicochemical & Analytical Considerations
Understanding the inherent properties of the analyte is the foundation of any successful mass spectrometric method. The choice of ionization source, chromatographic technique, and expected fragmentation behavior are all dictated by the molecule's structure.
The presence of the acidic boronic acid group, the polar C-F bonds, and the stable aromatic ring are the three most influential features for mass spectrometric analysis. The high electronegativity of the fluorine atoms significantly influences the electronic environment of the molecule, impacting both ionization efficiency and fragmentation pathways.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BF₅O₂ | [1][3] |
| Molecular Weight | 225.91 g/mol | [1][3] |
| CAS Number | 864759-64-8 | [1] |
| Key Structural Features | Phenylboronic acid, Difluoro substitution, Trifluoromethyl group | N/A |
Ionization Strategies: Choosing the Right Path
The primary challenge in analyzing boronic acids is their combination of polarity and limited volatility. This necessitates two distinct, yet complementary, analytical approaches.
Electrospray Ionization (ESI): The Direct Approach
Electrospray ionization (ESI) is the premier technique for the direct analysis of polar, non-volatile compounds like phenylboronic acids from a liquid stream.[4][5]
-
Expert Rationale (Causality): The key to ESI analysis of this compound lies in the acidic nature of the boronic acid moiety (-B(OH)₂). In solution, this group can readily lose a proton. Therefore, negative ion mode ESI is the logical and most effective choice , leading to the formation of a stable deprotonated molecule, [M-H]⁻ . This process is often highly efficient. Furthermore, the numerous fluorine atoms render the molecule highly surface-active, which can enhance its migration to the surface of ESI droplets, potentially improving ionization efficiency.[2] While positive mode can sometimes yield adducts (e.g., [M+Na]⁺), the deprotonation pathway in negative mode is typically more reliable and sensitive for this class of compounds.
Electron Ionization (EI): The Indirect, High-Energy Approach
Electron Ionization (EI) is a high-energy, gas-phase technique almost exclusively coupled with Gas Chromatography (GC). Direct analysis of the title compound by GC-MS is not feasible due to its high polarity and thermal instability, which would cause severe peak tailing and decomposition in the hot injector and column.[6]
-
Expert Rationale (Causality): To make the analyte "GC-amenable," a chemical derivatization step is mandatory.[6][7] The goal of derivatization is to mask the polar -OH groups of the boronic acid, thereby increasing volatility and thermal stability. This is typically achieved by reacting the analyte with a silylating agent (e.g., BSTFA) or an alcohol/diol to form a volatile boronic ester.[8][9] Once derivatized, the molecule can be vaporized and ionized by EI, which involves bombarding it with high-energy electrons (typically 70 eV). This hard ionization technique induces extensive and reproducible fragmentation, providing a detailed "fingerprint" that is highly valuable for structural confirmation.[8][10]
Tandem Mass Spectrometry (MS/MS): Decoding the Structure
Tandem mass spectrometry (MS/MS) is essential for unambiguous structural confirmation. It involves isolating a specific ion (the precursor) and fragmenting it through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions.[11][12]
Predicted ESI-MS/MS Fragmentation of the [M-H]⁻ Ion (m/z 224.9)
The fragmentation of the deprotonated molecule is governed by the stability of the resulting fragments. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents plays a significant role.
-
Initial Dehydration: A common initial step for boronic acids is the neutral loss of water (H₂O, 18 Da), forming a cyclic boroxine-like anion.
-
Loss of Boron-Containing Groups: Studies on phenylboronic acids show that fragmentation often leads to the formation of small, stable boron-containing anions like BO⁻ (m/z 26.8) and BO₂⁻ (m/z 42.8).[13] These are highly diagnostic fragments.
-
Cleavage of the C-B Bond: Scission of the carbon-boron bond would result in a highly stable difluoro(trifluoromethyl)phenyl anion.
-
Ring Fragmentation & Fluorine Loss: The highly fluorinated aromatic ring can subsequently fragment. The loss of CF₃ (69 Da) or HF (20 Da) are plausible pathways. In some cases, fluorine migration prior to fragmentation can occur in highly fluorinated compounds.[14][15]
Predicted EI-MS Fragmentation of a Derivatized Analyte
The EI fragmentation pattern will be that of the derivatized molecule. Assuming derivatization with trimethylsilane (TMS), the resulting silyl ester would be analyzed.
-
Molecular Ion (M⁺˙): Aromatic compounds often show a prominent molecular ion peak, which is a key piece of information.[16]
-
Loss of Derivatizing Group: A primary fragmentation would be the loss of a methyl group (•CH₃, 15 Da) from the TMS ether, a characteristic fragmentation for silylated compounds.
-
Loss of CF₃: The C-C bond between the ring and the trifluoromethyl group is a likely point of cleavage, leading to the loss of a •CF₃ radical (69 Da).
-
C-B Bond Cleavage: Similar to the ESI pathway, cleavage of the aryl-boron bond is expected.
-
Aromatic Ring Fragmentation: The stable aromatic core will resist fragmentation, but characteristic losses related to the fluorine substituents can occur.[17]
Validated Experimental Protocols
The following protocols provide robust starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals (e.g., quantification vs. identification).
Protocol 1: LC-ESI-MS/MS Analysis
This method is ideal for direct analysis from reaction mixtures or for quantification in complex matrices.
1. Sample Preparation:
- Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.
- Perform serial dilutions to a working concentration of 1-10 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter to remove particulates.
2. LC & MS Parameters:
Table 2: Recommended LC-ESI-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and aids peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes, hold 2 min | A standard screening gradient to elute the compound. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes peak distortion. |
| Ionization Mode | ESI Negative | Optimal for deprotonation of the acidic analyte. |
| Capillary Voltage | -3.0 kV | Standard setting for negative mode ESI. |
| Source Temp. | 150 °C | Prevents thermal degradation. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |
| MS Scan Mode | Full Scan (m/z 50-300) and MS/MS of m/z 224.9 | Full scan for survey, MS/MS for structural confirmation. |
| Collision Energy | 10-30 eV (Ramp) | Varies the energy to produce a rich spectrum of product ions. |
3. Data Interpretation:
- Look for the [M-H]⁻ ion at m/z 224.9 in the full scan spectrum.
- Confirm the identity by matching the product ions in the MS/MS spectrum to the predicted fragmentation pathway (e.g., ions corresponding to losses of H₂O, BO₂, etc.).
Workflow for LC-ESI-MS/MS Analysis
Caption: Workflow from sample preparation to structural confirmation.
Protocol 2: GC-MS Analysis (with Derivatization)
This method provides orthogonal confirmation and is excellent for identifying volatile impurities or byproducts.
1. Derivatization & Sample Preparation:
- To a vial, add ~1 mg of the boronic acid sample.
- Add 200 µL of a suitable solvent (e.g., anhydrous Pyridine).
- Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
- Cap the vial tightly and heat at 60 °C for 30 minutes.
- Cool to room temperature. The sample is ready for injection.
2. GC & MS Parameters:
Table 3: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) | A general-purpose column with excellent performance for a wide range of analytes. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow ~1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Start at 80 °C, hold 1 min, ramp 15 °C/min to 280 °C, hold 5 min | Separates the derivatized analyte from solvent and byproducts. |
| Ionization Mode | Electron Ionization (EI) | Standard, high-energy ionization for GC-MS. |
| Electron Energy | 70 eV | The industry standard for reproducible fragmentation and library matching. |
| Source Temp. | 230 °C | Maintains ion optics cleanliness and prevents condensation. |
| Quad Temp. | 150 °C | Ensures stable mass analysis. |
| MS Scan Mode | Full Scan (m/z 40-500) | Acquires the full mass spectrum for identification. |
3. Data Interpretation:
- Identify the chromatographic peak for the derivatized analyte.
- Examine the mass spectrum for the molecular ion (M⁺˙) of the derivatized compound.
- Correlate the major fragment ions with the predicted EI fragmentation pathway to confirm the structure of the original molecule.
Predicted Fragmentation Pathways and Data Summary
Visualizing the fragmentation cascade is key to interpreting MS/MS data.
Proposed ESI-MS/MS Fragmentation Pathway for [M-H]⁻
Caption: Key fragmentation routes for the [M-H]⁻ precursor ion.
Table 4: Summary of Predicted Key Fragment Ions
| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss / Identity |
| ESI (-) | 224.9 ([M-H]⁻) | 206.9 | H₂O (Dehydration) |
| ESI (-) | 224.9 ([M-H]⁻) | 195.0 | B(OH)₂ (Loss of boronic acid) |
| ESI (-) | 224.9 ([M-H]⁻) | 42.8 | BO₂⁻ (Diagnostic fragment)[13] |
| EI (+) | 370.1 (M⁺˙ of bis-TMS deriv.) | 355.1 | •CH₃ (Loss from TMS) |
| EI (+) | 370.1 (M⁺˙ of bis-TMS deriv.) | 301.1 | •CF₃ (Loss of trifluoromethyl) |
| EI (+) | 370.1 (M⁺˙ of bis-TMS deriv.) | 195.0 | •B(OTMS)₂ (Cleavage of C-B bond) |
Conclusion
The mass spectrometric analysis of this compound is a tale of two complementary techniques. LC-ESI-MS/MS in negative ion mode offers a direct, sensitive, and robust method for analysis from solution, leveraging the acidity of the boronic acid group. In contrast, GC-MS requires a chemical derivatization step but provides an orthogonal method with a highly detailed fragmentation pattern from electron ionization, which is invaluable for absolute structural confirmation. By understanding the chemical principles that dictate the behavior of this molecule under different ionization conditions, researchers can confidently select and develop the appropriate method, ensuring data integrity in the synthesis and application of this critical chemical building block.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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K. S. Alexander, M. A. Nussbaum. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
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S. G. G. P. L. N. K. K. R. K. V. P. A. A. D. H. M. P. (2018). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]
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J. A. K. K. A. S. J. A. L. (2020). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC - NIH. [Link]
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K. M. K. K. P. A. D. (2021). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]
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D. B. P. A. C. F. C. F. L. G. G. A. L. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. [Link]
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X. L. L. Z. Z. C. C. L. L. S. W. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. [Link]
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M. S. A. G. G. (2020). New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry. ResearchGate. [Link]
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M. I. B. (1970). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]
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R. G. D. S. M. N. E. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
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C. F. P. (1981). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]
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P. S. S. S. A. B. K. K. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
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G. A. A. M. R. M. N. R. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed. [Link]
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A. A. K. (2019). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization. Spectroscopy Online. [Link]
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Synthesis of (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and application of (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid, a critical building block in modern medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and critical safety considerations. We will explore the predominant synthetic strategies, focusing on a robust lithiation-borylation pathway, and discuss the compound's pivotal role in Suzuki-Miyaura cross-coupling reactions for the development of novel molecular entities.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
This compound (CAS No. 864759-64-8) is a highly valuable organoboron compound.[1] Its strategic importance stems from the unique combination of difluoro and trifluoromethyl substituents on the phenyl ring. The incorporation of this moiety into organic molecules can profoundly influence their physicochemical properties. In the context of drug development, the trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2] The adjacent difluoro substitution further modulates the electronic properties and pKa of the molecule, offering fine control over its pharmacological profile.
This boronic acid serves as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[2][3][4] This reaction allows for the precise and efficient introduction of the 3,4-difluoro-5-(trifluoromethyl)phenyl group into a wide array of complex molecules.[3][5]
Table 1: Physicochemical Properties [1]
| Property | Value |
| CAS Number | 864759-64-8 |
| Molecular Formula | C₇H₄BF₅O₂ |
| Molecular Weight | 225.91 g/mol |
| Appearance | White to off-white solid |
Core Synthetic Strategies: A Comparative Analysis
The synthesis of arylboronic acids primarily relies on the borylation of an organometallic intermediate. The two most prevalent methods are the Grignard reaction and the organolithium pathway. The choice between these methods is dictated by the electronic nature of the aryl precursor and the presence of sensitive functional groups.
Grignard-Based Borylation
This classical approach involves the formation of an aryl Grignard reagent (ArMgX) from an aryl halide, which then reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).[6][7] While effective for many substrates, the formation of the Grignard reagent can be challenging for electron-deficient aryl halides, such as the precursor to our target molecule, due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Lithiation-Borylation Pathway
The lithiation-borylation route is often the superior choice for electron-poor and sterically hindered aromatic systems.[8][9] This method typically involves a halogen-metal exchange between an aryl halide and an organolithium reagent, most commonly n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C).[10] The resulting aryllithium species is a potent nucleophile that reacts rapidly with a boron electrophile. The extremely low reaction temperature is critical for ensuring the stability of the aryllithium intermediate and preventing undesirable side reactions. Given the electron-deficient nature of the starting material, this guide will focus on the lithiation-borylation pathway as the most reliable and efficient method.
Detailed Experimental Protocol: Lithiation-Borylation
This section provides a self-validating, step-by-step protocol for the synthesis of this compound. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Reagents and Equipment
-
Starting Material: 1-Bromo-3,4-difluoro-5-(trifluoromethyl)benzene
-
Reagents: n-Butyllithium (n-BuLi, typically 2.5 M in hexanes), Triisopropyl borate, 2M Hydrochloric acid (HCl), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Equipment: Three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer, nitrogen/argon inlet, dry ice/acetone bath, separatory funnel, rotary evaporator.
Causality: The rigorous exclusion of water is paramount. All glassware must be flame- or oven-dried, and anhydrous solvents must be used. Organolithium reagents like n-BuLi react violently with water, and moisture will quench the reactive intermediates, leading to failed reactions.[11] An inert atmosphere (nitrogen or argon) is maintained throughout the reaction to prevent the pyrophoric n-BuLi from reacting with atmospheric oxygen and moisture.[11][12]
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of the target boronic acid.
Step-by-Step Procedure
-
Preparation: Under a positive pressure of nitrogen, add 1-bromo-3,4-difluoro-5-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Causality: The dropwise addition at cryogenic temperatures is crucial to control the exothermic halogen-metal exchange and prevent side reactions, such as reaction with the solvent or decomposition of the aryllithium intermediate.[10]
-
-
Anion Formation: Stir the resulting mixture at -78 °C for 1 hour. A color change is often observed, indicating the formation of the aryllithium species.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Causality: The borate is a weak electrophile. The highly nucleophilic aryllithium attacks the boron atom to form a borate "ate" complex. Keeping the temperature low prevents undesired side reactions.
-
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours). This extended time ensures the complete formation of the boronic ester.
-
Hydrolysis (Workup): Cool the flask in an ice bath and slowly quench the reaction by adding 2M HCl. Stir vigorously for 30 minutes.
-
Causality: The acidic workup hydrolyzes the boronic ester to the desired boronic acid and protonates any remaining organolithium species. This step can be exothermic and should be performed with caution.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Reaction Mechanism Overview
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A Technical Guide to the Reactivity of Trifluoromethyl-Substituted Phenylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethyl Group
The introduction of fluorine and fluorinated motifs into organic molecules has become a cornerstone of modern drug discovery. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly alter the physicochemical properties of a parent molecule. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for constructing the carbon-carbon bonds necessary to assemble these complex pharmaceutical agents.[1][2] Trifluoromethyl-substituted phenylboronic acids are key building blocks in this context, serving as readily available and versatile coupling partners.[3][4] However, the very electronic properties that make the CF₃ group so valuable in medicinal chemistry also impart unique reactivity patterns to the boronic acid moiety. Understanding and mastering these nuances is critical for achieving efficient and reproducible synthetic outcomes. This guide provides an in-depth analysis of the factors governing the reactivity of these essential reagents, offering field-proven insights and actionable protocols.
The Trifluoromethyl Group: An Electronic Deep Dive
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is fundamentally governed by the electronic nature of its substituents. The CF₃ group exerts a powerful influence through a purely electron-withdrawing inductive effect, as it has no resonance contribution.[5][6] This has several critical consequences for the boronic acid and its behavior in catalysis.
Increased Lewis Acidity and the Impact of Isomerism
The CF₃ group's inductive pull decreases electron density on the aromatic ring and, consequently, at the boron center.[6] This increases the Lewis acidity of the boron atom. For meta- and para-substituted isomers, this results in a notable increase in acidity (lower pKa) compared to unsubstituted phenylboronic acid.[5][7]
However, the ortho isomer behaves anomalously. Despite the strong inductive effect, ortho-trifluoromethylphenylboronic acid is a much weaker acid.[5][7] This is attributed to steric hindrance from the bulky CF₃ group, which destabilizes the formation of the tetrahedral boronate anion—the active species in the catalytic cycle.[5][7]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption [label="Figure 1. Influence of the CF3 group on phenylboronic acid properties.", shape=plaintext, fontsize=10]; enddot
Impact on the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] The electron-deficient nature of CF₃-substituted phenylboronic acids primarily impacts the transmetalation step.
Transmetalation requires the formation of a tetrahedral boronate species, typically by the action of a base, which then transfers its organic group to the palladium center.[8] Because the CF₃ group withdraws electron density, the aryl group itself becomes less nucleophilic, slowing down this transfer. This inherent deactivation means that reaction conditions must be carefully optimized to facilitate this often rate-limiting step.
dot graph TD { subgraph "Suzuki-Miyaura Catalytic Cycle" direction LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} caption [label="Figure 2. The Suzuki-Miyaura cycle, highlighting the impacted step.", shape=plaintext, fontsize=10]; enddot
Reactivity in Practice: A Guide to Optimizing Suzuki-Miyaura Coupling
Achieving high yields with electron-deficient boronic acids requires a rational approach to the selection of catalysts, ligands, bases, and solvents. The goal is to accelerate the sluggish transmetalation step without promoting unwanted side reactions.
Catalyst and Ligand Selection
The choice of palladium catalyst and, more importantly, the supporting ligand is paramount. For electron-deficient coupling partners, the ligand must be sufficiently electron-rich to enhance the catalytic activity of the palladium center.
-
Electron-Rich Phosphine Ligands: Bulky, electron-donating phosphine ligands are the gold standard. Ligands like SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating character increases the electron density on the palladium, facilitating the oxidative addition and making the palladium center more amenable to transmetalation with the electron-poor boronate.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors and often provide excellent stability and reactivity for challenging couplings.[9] They can be particularly effective in activating less reactive coupling partners like aryl chlorides.[9]
The Critical Role of the Base
The base is not a passive component; it is essential for activating the boronic acid to form the reactive boronate species.[8] For deactivated systems, a stronger base is often required to drive the equilibrium toward the boronate.
-
Common Choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.
-
Causality: K₃PO₄ is often superior for these substrates. Its strength is sufficient to generate a high concentration of the boronate anion, accelerating transmetalation. Weaker bases may not be effective enough to overcome the deactivating effect of the CF₃ group.
Solvent Systems
Solvent choice influences the solubility of reagents and the efficacy of the base.
-
Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and toluene are common choices, often with the addition of water.
-
The Role of Water: A small amount of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the hydroxo-palladium complex, which is often more reactive in the transmetalation step.
Comparative Reactivity and Potential Pitfalls
Isomeric Reactivity
The position of the CF₃ group matters significantly.
-
para and meta Isomers: These generally follow the expected reactivity patterns for electron-deficient boronic acids and can be coupled efficiently with optimized conditions.
-
ortho Isomer: The steric bulk of the ortho-CF₃ group presents a significant challenge.[10] It can hinder the approach of the boronic acid to the palladium center, dramatically slowing the reaction. Couplings involving ortho-substituted partners often require higher catalyst loadings, more specialized ligands (e.g., biarylphosphines), and longer reaction times.
Table 1: Comparative Acidity of Substituted Phenylboronic Acids
| Substituent (Position) | pKa Value | Reference |
|---|---|---|
| H (Unsubstituted) | 8.8 | [7] |
| p-CF₃ | 7.82 | [7] |
| m-CF₃ | 7.88 | [7] |
| o-CF₃ | 9.45 | [7] |
| p-F | 8.77 |[7] |
This table illustrates the increased acidity of meta and para CF₃-substituted isomers compared to the parent phenylboronic acid, and the anomalously low acidity of the ortho isomer due to steric effects.[7]
Side Reaction: Protodeboronation
Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material without forming the desired product.[11] Electron-deficient arylboronic acids can be susceptible to this pathway, especially under harsh basic conditions.[12][13] However, some studies suggest that CF₃-substituted phenylboronic acids exhibit a high resistance to protodeboronation under typical coupling conditions.[14] Nevertheless, minimizing reaction time and temperature, and avoiding excessively strong bases where possible, can help mitigate this risk.[15][16]
A Self-Validating Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with 4-(trifluoromethyl)phenylboronic acid.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption [label="Figure 3. Step-by-step workflow for a typical Suzuki coupling.", shape=plaintext, fontsize=10]; enddot Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add a magnetic stir bar.
-
Addition of Solids: Under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the pre-catalyst system (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%; SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Degassing: Seal the flask and purge the headspace with the inert gas for 5 minutes while stirring.
-
Reaction: Place the flask in a preheated oil bath at 100 °C.
-
Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The disappearance of the limiting reagent (aryl bromide) indicates completion. A small aliquot can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion
Trifluoromethyl-substituted phenylboronic acids are powerful reagents whose reactivity is dominated by the strong electron-withdrawing nature of the CF₃ group. This property deactivates the boronic acid towards the critical transmetalation step in the Suzuki-Miyaura catalytic cycle. Successful application hinges on a rational selection of reaction parameters designed to overcome this hurdle. By employing electron-rich, bulky phosphine ligands, appropriately strong bases like K₃PO₄, and carefully controlled conditions, researchers can effectively harness the unique properties of these building blocks to synthesize complex, fluorinated molecules for pharmaceutical and materials science applications.
References
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Gozdalik J.T., Adamczyk A., Sporzyński A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
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Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]
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Li, Y., et al. (n.d.). Copper-mediated trifluoromethylation of arylboronic acids by trifluoromethyl sulfonium salts. Dalton Transactions. [Link]
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LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264–12271. [Link]
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Singh, R., & Nolan, S. P. (2011). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4411. [Link]
-
Hashinoki, M., et al. (2021). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. HETEROCYCLES, 103(1), 392. [Link]
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Gozdalik, J. T., et al. (2019). Structures and properties of trifluoromethylphenylboronic acids. ResearchGate. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
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Zultanski, S. L., & Fu, G. C. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(51), 21251–21256. [Link]
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Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. [Link]
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Kashiwabara, T., et al. (2004). Synthesis of trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate. [Link]
-
Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]
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Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
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Le, T.-N., et al. (2021). a trialkylphosphine/Pd catalyst tethered to MOF- 808. Catalysis Science & Technology. [Link]
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Clapham, K. M., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2155–2161. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wang, X., et al. (2021). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters, 23(2), 345–350. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4411. [Link]
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Pluta, R., et al. (2021). Electrophilic Trifluoromethylselenolation of Boronic Acids. ResearchGate. [Link]
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Wang, Q., et al. (2022). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. ResearchGate. [Link]
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Liu, R., et al. (2021). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Organic Letters, 23(23), 9128–9133. [Link]
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Gozdalik, J. T., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 865. [Link]
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The Dichotomous Nature of Fluorine: A Guide to its Electronic Influence on Phenylboronic Acid Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and biological activity.[1] Phenylboronic acids are indispensable building blocks in synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions.[2] When these two chemical motifs merge, the resulting fluorinated phenylboronic acids exhibit a fascinating and complex reactivity profile governed by the unique electronic properties of the fluorine atom. This guide provides an in-depth analysis of the electronic effects of fluorine on phenylboronic acid reactivity, offering field-proven insights into the causality behind its influence on acidity, reaction kinetics, and molecular stability. We will dissect the interplay of inductive and resonance effects, quantify these phenomena through pKa and Hammett constants, and explore their profound implications for the Suzuki-Miyaura cross-coupling reaction.
The Fundamental Duality: Inductive vs. Resonance Effects
The influence of a fluorine substituent on the phenyl ring is not straightforward; it is a classic example of electronic duality. Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I), yet it also possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+R).[3] The net electronic impact on the boronic acid moiety is highly dependent on the fluorine's position (ortho, meta, or para).
-
Inductive Effect (-I): Fluorine strongly pulls electron density from the phenyl ring through the sigma bond framework. This effect is distance-dependent, decreasing with the number of bonds separating the fluorine and the boronic acid group. This withdrawal of electron density increases the Lewis acidity of the boron atom, a critical factor in its reactivity.[4][5]
-
Resonance Effect (+R): A lone pair on the fluorine atom can be delocalized into the aromatic ring. This effect is most pronounced when the fluorine is in the ortho or para position, as it increases electron density at the ipso-carbon to which the boronic acid is attached.
The reactivity of a fluorinated phenylboronic acid is determined by the balance of these two opposing forces.
Caption: The transmetalation step is key.
Fluorine's electron-withdrawing nature accelerates the transmetalation step. The accepted mechanism involves the formation of a tetracoordinate boronate species [Ar'B(OH)3]⁻ upon reaction with a base. [6][7]This boronate is significantly more nucleophilic than the neutral boronic acid. The increased Lewis acidity of fluorinated phenylboronic acids facilitates the formation of this crucial boronate intermediate, thereby increasing the rate of transmetalation and the overall efficiency of the coupling reaction. [8][9]This is particularly beneficial when using less reactive coupling partners or milder reaction conditions.
However, a competing factor is the potential for protodeboronation, where the boronic acid group is cleaved from the ring by a proton source. Highly electron-deficient arylboronic acids, such as polyfluorinated derivatives, can be more susceptible to this side reaction, especially under harsh basic conditions. [3]The choice of base and reaction conditions is therefore a critical parameter to optimize. Anhydrous conditions using bases like CsF are often employed to circumvent this issue. [8][10]
Experimental Protocols
A self-validating system requires robust and reproducible methodologies. The following protocols provide a framework for the synthesis and reactivity analysis of these compounds.
Protocol: Synthesis of 3-Fluorophenylboronic Acid
This protocol outlines a standard Grignard-based synthesis, a common method for preparing arylboronic acids. [11]
Caption: A typical Grignard-based synthesis route.
Methodology:
-
Apparatus: All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Grignard Reagent Formation:
-
To a three-neck flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.2 eq).
-
Add a solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.
-
Once the exothermic reaction begins, maintain a gentle reflux until all the magnesium is consumed. Cool the resulting Grignard solution to room temperature.
-
-
Borylation:
-
In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Transfer the prepared Grignard reagent to the dropping funnel and add it dropwise to the cold borate solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
Pour the reaction mixture slowly into a beaker containing ice and 2M HCl, with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
-
Purification:
-
The crude solid is purified by recrystallization from a suitable solvent system (e.g., water or hexanes/ethyl acetate) to yield 3-fluorophenylboronic acid as a white crystalline solid.
-
Protocol: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling
This protocol allows for the comparison of reactivity between different fluorinated phenylboronic acids.
Methodology:
-
Reaction Setup: In parallel reaction vials, set up Suzuki-Miyaura reactions under identical conditions. A typical setup includes:
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 eq)
-
Phenylboronic Acid (unsubstituted, 3-fluoro, 4-fluoro) (1.2 eq)
-
Pd Catalyst (e.g., Pd(PPh3)4) (2 mol%)
-
Base (e.g., K2CO3) (2.0 eq)
-
Solvent (e.g., Toluene/Water 4:1)
-
Internal Standard (e.g., dodecane) for GC/HPLC analysis.
-
-
Execution:
-
Assemble all reagents except the catalyst in each vial.
-
Degas the mixtures by bubbling with argon for 15 minutes.
-
Add the catalyst to each vial, seal, and place in a preheated block at a set temperature (e.g., 80 °C).
-
-
Monitoring:
-
At timed intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot from each reaction.
-
Quench the aliquot immediately in a vial containing cooled diethyl ether and a small amount of water.
-
Analyze the organic layer by GC or HPLC to determine the consumption of the aryl halide and the formation of the biaryl product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each of the boronic acids.
-
Calculate the initial reaction rates. A higher initial rate indicates a more reactive boronic acid partner under the chosen conditions. This quantitative data directly reflects the electronic impact of the fluorine substituent.
-
Stability and Handling Considerations
While powerful, fluorinated phenylboronic acids require careful handling.
-
Hydrolytic Stability: As mentioned, highly electron-deficient boronic acids can be prone to protodeboronation. [3]For long-term storage, they should be kept in a cool, dry place. For reactions requiring high pH, conversion to a more stable boronate ester (e.g., a pinacol ester) is a common and effective strategy. [3]* Trimerization: Phenylboronic acids can undergo reversible dehydration to form cyclic anhydride trimers known as boroxines. While this equilibrium exists, it usually does not impede reactivity in cross-coupling reactions where water is present.
Conclusion
The electronic effects of fluorine on phenylboronic acid are a compelling illustration of fundamental physical organic principles manifesting as tangible differences in chemical reactivity. The strong, position-dependent interplay between fluorine's inductive withdrawal and resonance donation dictates the compound's Lewis acidity and, consequently, its performance in critical synthetic transformations like the Suzuki-Miyaura coupling. For the research scientist and drug development professional, a deep understanding of these effects is not merely academic; it is essential for rational catalyst selection, reaction optimization, and the strategic design of novel molecular entities. By leveraging the nuanced electronic properties of fluorine, chemists can fine-tune the reactivity of these invaluable building blocks to accelerate discovery and innovation.
References
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health.
-
Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]
-
Di Francesco, M., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. American Chemical Society. Available at: [Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. Available at: [Link]
-
Di Francesco, M., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. ACS Publications. Available at: [Link]
-
Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PubMed. Available at: [Link]
-
Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available at: [Link]
-
Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). Available at: [Link]
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ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. ResearchGate. Available at: [Link]
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Crystal structure of fluorinated arylboronic acids
An In-Depth Technical Guide to the Crystal Structure of Fluorinated Arylboronic Acids
Foreword: From Building Block to Bespoke Crystal
To the researcher in medicinal chemistry or materials science, the arylboronic acid is a familiar and indispensable tool, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic introduction of fluorine into this scaffold has unlocked new frontiers in drug design and the creation of advanced materials. Fluorine's unique properties—high electronegativity, small size, and ability to modulate acidity and lipophilicity—profoundly influence not only molecular behavior in solution but also the intricate architecture of the solid state.[1][2][3]
This guide moves beyond the synthesis flask to explore the crystalline landscape of fluorinated arylboronic acids. Understanding how these molecules organize themselves in a crystal lattice is paramount for controlling solid-state properties such as solubility, stability, and bioavailability. We will deconstruct the hierarchy of intermolecular forces at play, from the robust hydrogen-bonded dimers characteristic of boronic acids to the subtle yet determinative interactions introduced by fluorine. This document is structured not as a rigid protocol, but as a guided exploration of the principles that govern the transition from a single molecule to a well-ordered, functional crystalline solid.
Section 1: The Fluorinated Arylboronic Acid Molecule: A Union of Opposites
The defining characteristic of a fluorinated arylboronic acid is the juxtaposition of the electron-deficient boronic acid group, a Lewis acid, with one or more highly electronegative fluorine atoms attached to the aromatic ring.[4] This intramolecular tension dictates the molecule's fundamental chemical and physical properties.
Electronic Properties and Acidity
The introduction of fluorine substituents significantly increases the Lewis acidity of the boronic acid.[1][5] This is a direct consequence of fluorine's powerful inductive electron-withdrawing effect, which polarizes the B-C bond and makes the boron center more electrophilic. The position of the fluorine atom is critical:
-
Ortho & Meta Positions: A fluorine atom in the meta position exerts a strong inductive effect, leading to a marked increase in acidity.[5] In the ortho position, this effect is also present and can be further enhanced by the potential for a weak intramolecular B–O–H···F hydrogen bond.[5]
-
Para Position: The effect is weakest at the para position, where the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect of the fluorine atom's lone pairs.[5]
This tunable acidity is crucial for applications in sensing, where the boronic acid's affinity for diols is pH-dependent, and in catalysis.[4]
| Compound | pKₐ | Key Structural Features |
| Phenylboronic Acid | ~8.8 | Baseline reference |
| 4-Fluorophenylboronic Acid | 8.77 | Weakest acidifying effect due to competing inductive and resonance effects.[5] |
| 3-Fluorophenylboronic Acid | ~7.8 | Significant increase in acidity due to dominant inductive effect.[5] |
| 2-Fluorophenylboronic Acid | ~7.6 | Strong acidity from inductive effect, potentially stabilized by an intramolecular O-H···F bond.[5] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | Strongest acidity due to cumulative electron-withdrawing effects.[5] |
| Table 1. Impact of Fluorine Substitution Pattern on the Acidity (pKₐ) of Phenylboronic Acids. Data compiled from authoritative sources.[5] |
Synthesis Strategies: Rationale and Selection
The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern.
-
Classical Approach (Grignard/Organolithium): This long-standing method involves the reaction of an aryl magnesium or aryl lithium species, generated from the corresponding aryl halide, with a trialkyl borate ester, followed by acidic hydrolysis.[6][7] While robust, its functional group tolerance can be limited.
-
Modern Catalytic Methods (C-H Borylation): Iridium-catalyzed C-H activation and borylation of arenes offers a more direct and atom-economical route.[8] The resulting boronate esters can be hydrolyzed in a one-pot sequence to yield the desired boronic acids.[6][8] This method is particularly powerful for creating substitution patterns that are difficult to access classically.[6]
-
Direct Fluorination: For converting an existing arylboronic acid into its fluorinated counterpart, electrophilic fluorinating agents are employed. Reagents like Acetyl Hypofluorite (AcOF), generated from diluted fluorine gas, can efficiently perform ipso-substitution, replacing the boronic acid group with fluorine, particularly on electron-rich rings or when directed by meta-electron-withdrawing groups.[9][10]
-
Copper-Mediated Fluorination: These methods provide pathways for nucleophilic fluorination of arylboronic acids or their esters, often under mild conditions, making them valuable for late-stage fluorination and the synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET).[11][12]
Diagram 1: Key synthetic pathways to arylboronic acids and fluorinated arenes.
Section 2: The Crystal Lattice: A Symphony of Non-Covalent Interactions
The solid-state structure of fluorinated arylboronic acids is a delicate balance of competing intermolecular forces. While the boronic acid functional group typically dictates the primary structural motif, fluorine introduces a rich variety of weaker, highly directional interactions that fine-tune the overall crystal packing.[13][14]
The Primary Motif: Boronic Acid Hydrogen Bonding
Free boronic acids strongly prefer to form hydrogen-bonded structures rather than Lewis acid-base adducts.[15] The most prevalent and stable arrangement is the dimeric syn-anti synthon , where two molecules are linked by a pair of O-H···O hydrogen bonds.[5] This robust motif is analogous to the classic carboxylic acid dimer and forms the fundamental building block of the crystal lattice. Less common are syn-syn conformers, which can engage in double H-bonding with complementary acceptor molecules.[16]
The Influence of Fluorine: Modulating the Supramolecular Architecture
The introduction of "organic fluorine" provides a toolkit for crystal engineering, enabling the formation of diverse packing motifs through a variety of weak interactions.[17]
-
C–H···F Interactions: These are among the most common interactions involving organic fluorine.[18][19] While individually weak, their prevalence can collectively provide significant stabilization, guiding the formation of dimers, chains, and layered structures, especially when stronger hydrogen bond donors are absent.[17]
-
C–F···F–C Interactions: The nature of F···F contacts has been a subject of debate.[18] They are generally considered dispersive rather than strongly electrostatic. These interactions, categorized as Type I (C-F bonds pointing toward each other) and Type II (offset), play a role in the close packing of fluorinated molecules.[18][19]
-
Halogen Bonding (C–F···B): A halogen bond is a highly directional, non-covalent interaction between an electropositive region on a halogen atom (the σ-hole) and a Lewis base.[20] While more prominent for heavier halogens, fluorine can act as a halogen bond donor if it is attached to a strongly electron-withdrawing system, which can induce a positive σ-hole.[21][22][23] In the context of fluorinated arylboronic acids, the electron-rich oxygen atoms of a neighboring boronic acid could potentially act as the Lewis basic acceptor.
-
π-Stacking Interactions: Fluorination of an aromatic ring lowers the energy of its π-system, making it "electron-poor." This promotes attractive interactions with electron-rich aromatic rings (Ar-F···Ar-H) or can lead to specific phenyl-perfluorophenyl stacking arrangements.[14]
Diagram 2: Key intermolecular interactions governing crystal packing.
Section 3: An Experimental Guide to Structure Determination
Obtaining and analyzing the crystal structure of a novel fluorinated arylboronic acid is a systematic process that validates molecular identity and reveals its solid-state behavior.
Protocol: Synthesis of 3,5-bis(trifluoromethyl)phenylboronic acid
This protocol is adapted from modern borylation procedures and serves as a representative example.[6][8]
Rationale: This method is chosen for its high efficiency and functional group tolerance. The use of an Ir-catalyst allows for direct C-H activation of the arene, and the one-pot conversion of the intermediate pinacol boronate to the boronic acid simplifies the workflow.[6][8]
Materials:
-
1,3-bis(trifluoromethyl)benzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (catalyst)
-
4,4′-di-tert-butylbipyridine (dtbpy) (ligand)
-
Cyclohexane (solvent)
-
Sodium periodate (NaIO₄)
-
Tetrahydrofuran (THF)
-
Water, 1M HCl, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, combine [Ir(cod)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.2 equiv) in a reaction vessel.
-
Reagent Addition: Add cyclohexane (solvent) followed by 1,3-bis(trifluoromethyl)benzene (1.0 equiv).
-
Borylation Reaction: Seal the vessel and heat at 80 °C for 16 hours. Monitor for completion by GC-MS.
-
Workup - Part 1 (Isolation of Boronate Ester): Cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude pinacol boronate ester can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly.
-
Workup - Part 2 (Hydrolysis to Boronic Acid): Dissolve the crude boronate ester in a 1:1 mixture of THF and water. Add NaIO₄ (4.0 equiv) and stir vigorously at room temperature for 4 hours.
-
Extraction: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent in vacuo. The resulting crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water, or acetone/hexanes) to yield the final product.[6]
Protocol: Single Crystal Growth
Rationale: The goal is to achieve slow, controlled precipitation of the compound from a saturated solution, allowing molecules to arrange into a well-ordered lattice. The choice of solvent and technique is critical and often requires empirical screening.
Common Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetonitrile, ethanol, ethyl acetate) to near saturation in a vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Solvent Diffusion: Create a layered system. Dissolve the compound in a dense, good solvent (e.g., dichloromethane) in a narrow tube. Carefully layer a less dense, poor solvent (a "precipitant," e.g., hexane) on top. Diffusion at the interface will slowly induce crystallization.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile precipitant. The vapor of the precipitant will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.
Workflow: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[24][25]
Diagram 3: High-level workflow for Single-Crystal X-ray Diffraction analysis.
Conclusion and Outlook
The crystal structure of a fluorinated arylboronic acid is not a random aggregation but a highly orchestrated supramolecular assembly. The robust O-H···O hydrogen-bonded dimer typically forms the primary structural backbone, while the number and position of fluorine substituents provide a subtle yet powerful means of control over the final three-dimensional architecture. By engaging in a diverse array of weak interactions, from C-H···F contacts to potential halogen bonds, fluorine acts as a "crystal engineering" tool.
For researchers in drug development, this understanding is critical. The crystal packing (polymorphism) directly impacts a drug's solubility, dissolution rate, and stability—key determinants of its ultimate therapeutic efficacy. For materials scientists, harnessing these non-covalent forces opens the door to designing organic solids with tailored electronic and optical properties. The continued exploration of the interplay between strong and weak interactions in these systems will undoubtedly lead to the rational design of next-generation pharmaceuticals and functional materials.
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Methodological & Application
Application Notes & Protocols: Mastering Ligand Effects in Suzuki Reactions of Polyfluorinated Boronic Acids
Prepared by: Gemini, Senior Application Scientist
Introduction: The Challenge and Opportunity of Polyfluorinated Aromatics
Polyfluorinated aromatic compounds are cornerstones in modern chemistry, lending unique properties to pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis, however, presents significant hurdles. The Suzuki-Miyaura reaction, a powerful tool for C-C bond formation, often falters when dealing with polyfluorinated boronic acids.[2][3][4] These substrates are notoriously challenging due to two primary factors rooted in their electronic structure:
-
Extreme Susceptibility to Protodeboronation: The potent electron-withdrawing effect of multiple fluorine atoms renders the C-B bond exceptionally weak and prone to cleavage by base and protic sources, destroying the starting material before it can couple.[1][5][6]
-
Sluggish Transmetalation: The electron-deficient nature of the polyfluorinated ring reduces its nucleophilicity, dramatically slowing the critical transmetalation step where the organic group is transferred from boron to the palladium catalyst.[7]
Overcoming these obstacles is not a matter of simply adjusting temperature or concentration; it requires precise control over the palladium catalyst's reactivity. This control is exerted almost entirely by the choice of ligand. This guide provides a deep dive into the causality behind ligand selection and offers field-proven protocols for successfully coupling these demanding substrates.
The Catalytic Cycle: Where Ligands Exert Control
To understand the ligand's role, we must first visualize the Suzuki-Miyaura catalytic cycle. The ligand, bound to the palladium center, influences the rate and efficiency of every key step. For polyfluorinated substrates, its most critical roles are to accelerate the rate-limiting steps (oxidative addition and transmetalation) and to promote the final bond formation (reductive elimination) so that the entire cycle outpaces the substrate's degradation.
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
Strategic Ligand Selection: A Tale of Two Classes
The solution to the polyfluoroaryl problem lies in using ligands that create a highly active, "fast" catalyst. Two classes of ligands have proven superior: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type)
This class of ligands, pioneered by Stephen Buchwald, has revolutionized difficult cross-couplings.[8] Ligands such as SPhos and XPhos are characterized by a sterically demanding biaryl backbone and electron-donating alkyl groups on the phosphorus atom.[5][9]
Mechanism of Action:
-
Enhanced Electron Density: The ligands are powerful σ-donors, pushing electron density onto the palladium center. This increased nucleophilicity of the Pd(0) species is critical for facilitating the oxidative addition step, especially with less reactive aryl chlorides or electron-rich aryl bromides.[10][11]
-
Steric Acceleration: Their immense bulk promotes the formation of coordinatively unsaturated, monoligated Pd(0)L species, which are the highly active catalysts.[12] This steric hindrance also accelerates the final reductive elimination step, quickly turning over the catalyst and releasing the product.[10]
The Causality Link: For polyfluorinated boronic acids, the key is speed. By dramatically accelerating both the start (oxidative addition) and end (reductive elimination) of the cycle, these ligands ensure the desired coupling reaction completes before the sensitive boronic acid has time to decompose.[5] This allows reactions to proceed efficiently at room temperature or with gentle heating, conditions under which the boronic acid is more stable.[5]
Table 1: Performance Comparison of Phosphine Ligands Coupling of 4-chlorotoluene with 2,6-difluorophenylboronic acid.
| Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd₂(dba)₃ | 80 | 24 | <5 | [5] |
| PCy₃ | Pd₂(dba)₃ | 80 | 24 | 20 | [5] |
| SPhos | SPhos Precatalyst | 40 | 0.5 | 94 | [5] |
| XPhos | XPhos Precatalyst | 40 | 0.5 | 96 | [5] |
N-Heterocyclic Carbenes (NHCs)
NHCs are another class of exceptional ligands for challenging couplings.[13] They are powerful neutral σ-donors, often even stronger than phosphines, and form highly stable bonds with transition metals.[14]
Mechanism of Action:
-
Potent σ-Donation: The strong electron donation from the carbene carbon to the palladium center creates a highly active catalyst capable of cleaving strong C-X bonds during oxidative addition.[14]
-
Catalyst Stability: Pd-NHC complexes are known for their remarkable stability against heat, air, and moisture, making them robust and reliable in various reaction conditions.[14][15] This stability prevents catalyst decomposition over the course of the reaction, ensuring high turnover.
The Causality Link: The exceptional stability and strong electron-donating ability of NHCs make them highly effective for activating both coupling partners. This is particularly useful when dealing with the reduced nucleophilicity of polyfluorinated boronic acids, helping to facilitate the sluggish transmetalation step.
Application Notes: From Theory to Practice
Choosing the right ligand is only part of the solution. The entire reaction system must be optimized to favor coupling over decomposition.
The Precatalyst Advantage
Using well-defined palladium precatalysts, such as the Buchwald G2 or G3 palladacycles, is strongly recommended. Why? These complexes rapidly and quantitatively generate the active, monoligated Pd(0) species at low temperatures upon addition of the base.[1][5] This avoids slow, inefficient, and temperature-dependent activation steps required when starting from sources like Pd(OAc)₂ or Pd₂(dba)₃, ensuring the active catalyst is present and ready to react the moment the unstable boronic acid is introduced.
Caption: Precatalysts provide rapid and clean entry into the catalytic cycle.
Optimizing Base and Solvent
The choice of base is a delicate balance. A base is essential to form the boronate species [ArB(OH)₃]⁻, which is the active nucleophile in transmetalation.[10] However, the base is also the primary culprit in protodeboronation.[6]
-
Base: Mild bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often preferred over strong hydroxides or alkoxides.[5] For the extremely challenging pentafluorophenylboronic acid, a combination of CsF and a silver(I) salt (Ag₂O) has been shown to be uniquely effective, though the role of silver is complex and may involve facilitating halide abstraction or transmetalation.[1][16]
-
Solvent: Anhydrous ethereal solvents like THF or 1,4-dioxane are common. A small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate, but excess water will accelerate protodeboronation.
Experimental Protocols
Safety Precaution: Always conduct reactions under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Coupling of a Polyfluorinated Boronic Acid with an Aryl Chloride using an XPhos Precatalyst
This protocol is adapted from the work of Buchwald and is effective for many unstable polyfluorinated boronic acids.[5]
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Polyfluorinated Boronic Acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), polyfluorinated boronic acid (1.5 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and ground K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add the 1,4-dioxane (5 mL) followed by the degassed water (0.5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 40-60 °C. The optimal temperature may require screening but should be kept as low as possible.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS every 30 minutes. The reaction is often complete within 1-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.
Self-Validation: A key indicator of success is the minimal formation of the protodeboronated arene (Ar'-H), which can be quantified by GC-MS analysis of the crude reaction mixture.
Protocol 2: Specialized Coupling of Pentafluorophenylboronic Acid with an Aryl Bromide
This protocol uses conditions specifically developed for the highly unreactive pentafluorophenylboronic acid.[16]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Pentafluorophenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) as a 1M solution in toluene (0.06 mmol, 6 mol%)
-
Cesium Fluoride (CsF) (3.0 mmol, 3.0 equiv)
-
Silver(I) Oxide (Ag₂O) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), pentafluorophenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), CsF (3.0 mmol), and Ag₂O (1.5 mmol).
-
Evacuate and backfill the tube with argon. Repeat this three times.
-
Add the anhydrous DMF (5 mL) via syringe.
-
Add the P(t-Bu)₃ solution (60 µL of 1M solution) via syringe. Caution: P(t-Bu)₃ is pyrophoric and must be handled with care under inert gas.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor by GC-MS.
-
After cooling, dilute the mixture with diethyl ether (25 mL) and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water (3 x 20 mL) to remove DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the pentafluorobiphenyl product.
References
-
Kinzel, T., Zhang, Y., Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Cano, R., et al. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Bulfield, D., Huber, S. M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Shaikh, S. A. L. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Yoneda Labs. (N.D.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Çetinkaya, Y., et al. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Nerkar, S., Curran, D. P. (2015). Synthesis and Suzuki Reactions of N-Heterocyclic Carbene Difluoro(aryl)-boranes. Organic Letters. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Le, C. M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
Huynh, H. V. (N.D.). N-Heterocyclic Carbenes. Huynh Lab. [Link]
-
West, T. H., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Martin, R., Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Ghaffari, B., et al. (2018). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PMC. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
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- 4. Yoneda Labs [yonedalabs.com]
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- 8. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 15. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Synthesis of Fluorinated Biaryls using (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid
Abstract
Fluorinated biaryl scaffolds are of paramount importance in modern drug discovery and materials science.[1][2] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[3][4] This application note provides a comprehensive guide to the synthesis of highly functionalized biaryls using (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. We present a detailed protocol, mechanistic insights, and troubleshooting strategies to empower researchers, medicinal chemists, and drug development professionals in leveraging this versatile building block for the efficient construction of complex molecular architectures.
Reagent Profile: this compound
The title compound is a trifunctionalized arylboronic acid, making it a powerful reagent for introducing a densely packed array of electron-withdrawing groups into a target molecule. The vicinal difluoro substituents and the potent trifluoromethyl group create a unique electronic environment that can profoundly influence the physicochemical properties of the final biaryl product.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 864759-64-8[3][5] |
| Molecular Formula | C₇H₄BF₅O₂[3][5] |
| Molecular Weight | 225.91 g/mol [3][5] |
| Appearance | White to off-white powder |
| Storage | Room temperature, under inert atmosphere[3][5] |
Expert Insight: The electron-deficient nature of this boronic acid can sometimes slow the transmetalation step in the Suzuki-Miyaura catalytic cycle. Therefore, careful selection of the palladium catalyst, ligand, and base is crucial for achieving high reaction efficiency.
Handling and Storage: this compound is a stable solid. However, like most boronic acids, it is susceptible to dehydration to form boroxine anhydrides. It is recommended to store the reagent in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at room temperature to ensure its reactivity and longevity.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[8][9] This step is often the rate-determining step of the reaction.[8][10]
-
Transmetalation: This step requires activation of the boronic acid by a base.[6][11] The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻), which then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide.[11][12]
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][8]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials and Equipment
-
This compound
-
Aryl bromide (Ar-Br)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Reaction vial or round-bottom flask with stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Heating block or oil bath
-
TLC plates, ethyl acetate, hexanes
-
Silica gel for column chromatography
Step-by-Step Methodology
Caption: Step-by-step experimental workflow.
-
Reagent Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq., e.g., 0.5 mmol), this compound (1.1–1.5 eq.), palladium catalyst such as Pd(dppf)Cl₂ (1–5 mol%), and base, for instance, potassium carbonate (2.0–3.0 eq.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that is effective for a wide range of substrates. The base is essential for activating the boronic acid for transmetalation.[6][11]
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed solvents. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the limiting reagent.
-
Causality: The aqueous-organic solvent mixture helps to dissolve both the organic starting materials and the inorganic base, facilitating the reaction. Degassing the solvents is critical to prevent oxidative degradation of the Pd(0) catalyst.
-
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at a temperature between 80-100 °C.[13]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl bromide is consumed (typically 2–18 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 25 mL).[14]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[14]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorinated biaryl product.
Optimization and Troubleshooting
Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed solvents.3. Inappropriate base or solvent. | 1. Ensure a proper inert atmosphere; use a fresh catalyst or a robust precatalyst.2. Use freshly distilled/anhydrous and thoroughly degassed solvents.3. Screen other bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, DMF). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. High catalyst loading or temperature.3. Pd(II) species in the reaction mixture. | 1. Rigorously exclude oxygen from the reaction.2. Reduce catalyst loading and/or reaction temperature.3. Ensure a high-quality Pd(0) source or precatalyst.[15] |
| Dehalogenation of Aryl Halide | 1. Presence of hydride sources.2. Certain ligands or bases. | 1. Use high-purity, dry solvents and reagents.2. Consider a different ligand or a non-hydroxide base. |
| Protodeboronation (Loss of -B(OH)₂) | 1. Prolonged reaction times at high temperatures.2. Presence of excess water or acid. | 1. Monitor the reaction closely and stop it upon completion.2. Use anhydrous conditions if possible, or a milder base. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.
-
Reagent Handling: Palladium catalysts can be toxic and should be handled with care. 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a highly effective building block for the synthesis of complex fluorinated biaryls. The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable and versatile method for its application. By understanding the reaction mechanism and potential pitfalls, researchers can efficiently incorporate this valuable moiety to advance projects in medicinal chemistry, agrochemicals, and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
MySkinRecipes. This compound. [Link]
-
Alonso, F., et al. (2005). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
-
Yang, B.-W., et al. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]
-
Martínez-Estévez, M., et al. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Rogacz, D., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Bak, J. R., et al. (2015). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. [Link]
-
ACS Publications. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. (2012). General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. [Link]
-
GlobalChemMall. This compound. [Link]
-
Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]
-
Kaewruksa, T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]
-
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]
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- 9. Yoneda Labs [yonedalabs.com]
- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
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Application Notes and Protocols for (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid emerges as a key building block in this context, offering a trifecta of these desirable attributes. Its electron-deficient aromatic ring presents both opportunities and challenges in synthesis, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of the applications of this versatile reagent, along with detailed protocols and troubleshooting advice to enable researchers to effectively harness its potential in the synthesis of novel therapeutics.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 864759-64-8 | [1][2] |
| Molecular Formula | C₇H₄BF₅O₂ | [1][2] |
| Molecular Weight | 225.91 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Storage | Room temperature, under inert atmosphere | [1][3] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a paramount tool for the formation of carbon-carbon bonds, and it is the primary application for this compound in medicinal chemistry.[1] This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Synthesis: A Case Study Perspective
The following protocol is a representative, generalized procedure for the Suzuki-Miyaura coupling of this compound with a heteroaryl bromide, a common transformation in the synthesis of kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Bromide
This protocol is designed as a starting point for optimization. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may need to be screened for each specific substrate pair.
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 eq)
-
Heteroaryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water (4:1) or DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization and Troubleshooting
The electron-withdrawing nature of the fluoro and trifluoromethyl groups on this compound can influence its reactivity.
| Parameter | Recommendation and Rationale |
| Catalyst/Ligand | For electron-deficient boronic acids, catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be beneficial. They promote the reductive elimination step and can improve yields. |
| Base | A stronger base like Cs₂CO₃ or K₃PO₄ may be required to facilitate the transmetalation of the electron-deficient boronic acid. However, excessively strong bases can promote side reactions. |
| Solvent | Aprotic polar solvents like DMF or dioxane are commonly used. The addition of water can sometimes be beneficial for the solubility of the base and to facilitate the catalytic cycle. |
| Temperature | Reaction temperatures typically range from 80-120 °C. Higher temperatures may be necessary for less reactive coupling partners but can also lead to degradation. |
Troubleshooting Common Issues:
-
Low Yield:
-
Cause: Inefficient transmetalation or catalyst deactivation.
-
Solution: Screen different palladium catalysts and ligands. Consider a stronger base or a different solvent system. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
-
Protodeboronation:
-
Cause: This is a common side reaction for electron-deficient boronic acids, where the carbon-boron bond is cleaved by a proton source (e.g., water) before cross-coupling can occur.[4]
-
Solution: Use anhydrous solvents and reagents. A stronger, non-nucleophilic base might be beneficial. Minimizing reaction time can also reduce the extent of this side reaction. In some cases, using the corresponding boronate ester can mitigate this issue.
-
-
Homocoupling of the Boronic Acid:
-
Cause: The boronic acid reacts with itself, catalyzed by palladium.
-
Solution: This can be minimized by using a slight excess of the boronic acid (1.1-1.3 equivalents) and ensuring efficient stirring to maintain a homogeneous mixture.
-
Conclusion
This compound is a valuable and strategic building block for medicinal chemists. Its densely functionalized, electron-deficient aromatic core provides access to novel chemical space and allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates. While its use in Suzuki-Miyaura cross-coupling reactions requires careful optimization to overcome potential challenges like protodeboronation, the resulting biaryl and heteroaryl products are of high value in the pursuit of next-generation therapeutics, particularly in the field of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this potent synthetic tool in their drug discovery programs.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 50(30), 6722-6737. (2011). [Link]
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MySkinRecipes. This compound. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. The protodeboronation of arylboronic acids. Chemical Society Reviews, 43(1), 412-443. (2014). [Link]
-
Carrow, B. P., & Hartwig, J. F. Distinguishing among mechanisms for the protodeboronation of arylboronic acids. Journal of the American Chemical Society, 133(7), 2116-2119. (2011). [Link]
-
Billingsley, K. L., & Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. (2007). [Link]
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GlobalChemMall. This compound. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. 864759-64-8|this compound|BLD Pharm [bldpharm.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Mastering C-N Bond Formation with (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3,4-Difluoro-5-(trifluoromethyl)phenylamine Moiety
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone strategy for enhancing pharmacological profiles.[1] These modifications can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The 3,4-difluoro-5-(trifluoromethyl)phenylamine scaffold is of particular interest as it combines the metabolic resistance and altered electronics conferred by multiple fluorine substituents. This moiety is a valuable building block for the synthesis of novel therapeutics and agrochemicals. This guide provides a detailed technical overview of C-N bond formation using (3,4-difluoro-5-(trifluoromethyl)phenyl)boronic acid, a key reagent for accessing these valuable scaffolds. We will explore the mechanistic underpinnings and provide detailed protocols for two of the most powerful C-N coupling methodologies: the Buchwald-Hartwig amination and the Chan-Lam coupling.
Core Methodologies for C-N Bond Formation
The formation of a carbon-nitrogen bond between an aryl group and an amine is a fundamental transformation in organic synthesis. Two of the most robust and versatile methods for achieving this are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or triflate and an amine.[2] While the classical reaction involves an aryl halide, variations utilizing arylboronic acids have been developed, often proceeding through an in-situ conversion of the boronic acid to a more reactive species or by influencing the catalytic cycle.
Mechanistic Insights:
The catalytic cycle of the Buchwald-Hartwig reaction is a well-studied process that generally involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or a related electrophile) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center are eliminated to form the desired C-N bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The electron-deficient nature of this compound presents a challenge for traditional Buchwald-Hartwig conditions. The strong electron-withdrawing groups can decrease the nucleophilicity of the arylboronic acid, potentially slowing the transmetalation step if the reaction proceeds through a Suzuki-type pathway. Therefore, careful selection of the palladium precursor, ligand, and base is crucial for a successful reaction.
The Chan-Lam Coupling
The Chan-Lam coupling provides a complementary approach to C-N bond formation, utilizing a copper catalyst.[3] A key advantage of this method is that it can often be performed under milder conditions, sometimes even at room temperature and open to the air.[3] The reaction couples an arylboronic acid with an N-H containing compound, such as an amine, amide, or heterocycle.[4]
Mechanistic Insights:
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. However, a generally accepted pathway involves the following steps:
-
Ligand Exchange: The copper(II) catalyst coordinates with the amine substrate.
-
Transmetalation: The arylboronic acid transmetalates its aryl group to the copper center.
-
Oxidation/Reductive Elimination: The resulting Cu(III) intermediate undergoes reductive elimination to form the C-N bond and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often oxygen from the air) to complete the catalytic cycle.
Caption: A plausible catalytic cycle for the Chan-Lam C-N coupling.
For electron-deficient boronic acids like this compound, the Chan-Lam coupling can be sluggish. The choice of copper source, ligand (if any), base, and solvent are critical parameters to optimize for achieving good yields.
Experimental Protocols
The following protocols are designed as robust starting points for the C-N coupling of this compound with various amine nucleophiles. Due to the electron-deficient nature of the boronic acid, these reactions may require slightly more forcing conditions (higher temperatures, longer reaction times, or specific catalyst/ligand combinations) than couplings with electron-rich boronic acids.
General Experimental Workflow
Caption: A general workflow for performing C-N cross-coupling reactions.
Protocol 1: Buchwald-Hartwig Amination of Primary and Secondary Amines
This protocol is optimized for the coupling of this compound with a range of primary and secondary aliphatic and aromatic amines. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle with the electron-deficient boronic acid.
Materials and Reagents:
| Reagent | Role | Typical Amount |
| This compound | Arylating Agent | 1.0 equiv |
| Amine | Nucleophile | 1.2 equiv |
| Pd₂(dba)₃ | Palladium Precatalyst | 2 mol% |
| XPhos or RuPhos | Ligand | 4 mol% |
| K₃PO₄ or Cs₂CO₃ | Base | 2.0 equiv |
| Toluene or Dioxane | Solvent | 0.1 - 0.5 M |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry, oven- or flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the dry, degassed solvent (e.g., toluene) via syringe.
-
Amine Addition: Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Protocol 2: Chan-Lam Coupling of N-Heterocycles
This protocol is suitable for the N-arylation of a variety of N-H containing heterocycles, such as imidazoles, pyrazoles, and indoles, with this compound.
Materials and Reagents:
| Reagent | Role | Typical Amount |
| This compound | Arylating Agent | 1.5 equiv |
| N-Heterocycle | Nucleophile | 1.0 equiv |
| Cu(OAc)₂ | Copper Catalyst | 10-20 mol% |
| Pyridine or Et₃N | Base/Ligand | 2.0 equiv |
| Dichloromethane (DCM) or Methanol (MeOH) | Solvent | 0.1 - 0.5 M |
| 4 Å Molecular Sieves | Drying Agent | Optional, but recommended |
Step-by-Step Procedure:
-
Vessel Preparation: To a round-bottom flask or reaction vial equipped with a magnetic stir bar, add the N-heterocycle (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (10-20 mol%). If the reaction is sensitive to moisture, add activated 4 Å molecular sieves.
-
Solvent and Base Addition: Add the solvent (e.g., DCM or MeOH) followed by the base (e.g., pyridine, 2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. For less reactive substrates, heating to 40-60 °C may be necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction mixture will typically turn from blue to green.
-
Workup: Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of celite to remove the copper salts. Wash the filtrate with a saturated aqueous solution of EDTA or ammonia to remove any remaining copper, followed by a wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-arylated heterocycle.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or gives low conversion, consider increasing the reaction temperature, extending the reaction time, or increasing the catalyst and ligand loading. For Buchwald-Hartwig reactions, trying a different phosphine ligand can have a significant impact. For Chan-Lam couplings, the addition of a co-oxidant or switching the copper source may be beneficial.
-
Side Reactions: A common side reaction with boronic acids is protodeboronation, where the boronic acid is converted back to the corresponding arene. This can be minimized by ensuring anhydrous and anaerobic conditions (for Buchwald-Hartwig) and by using the appropriate stoichiometry of reagents.
-
Purification Challenges: The polarity of the N-arylated product will vary depending on the amine used. A careful selection of the eluent system for column chromatography is essential for successful purification.
Conclusion
The C-N bond formation with this compound provides a powerful route to novel fluorinated compounds with high potential in drug discovery and materials science. Both the Buchwald-Hartwig amination and the Chan-Lam coupling offer viable, albeit distinct, approaches to this transformation. The protocols provided in this guide serve as a comprehensive starting point for researchers to successfully synthesize these valuable molecular scaffolds. Careful optimization of the reaction parameters, particularly the choice of catalyst, ligand, base, and solvent, will be key to achieving high yields and purity.
References
-
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079. [Link]
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Chemical Reviews, 116(19), 12564–12649.
- Sawyer, J. S. (2000). Recent advances in the Chan-Lam C-X coupling reaction: copper-promoted C-N, C-O, and C-S bond formation with boronic acids and derivatives. Recent Research Developments in Organic Chemistry, 4, 327-338.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Torraca, K. E., & Buchwald, S. L. (2001). A Versatile Catalyst for the Suzuki-Miyaura and Buchwald-Hartwig Reactions of Aryl Chlorides. Journal of the American Chemical Society, 123(51), 12907–12908.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 118(30), 7215–7216.
-
Buchwald–Hartwig amination - Wikipedia. (2023). [Link]
-
Chan–Lam coupling - Wikipedia. (2023). [Link]
-
Chan-Lam Coupling - Organic Chemistry Portal. (n.d.). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2023). [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021). [Link]
-
Mechanistic Development and Recent Applications of the Chan–Lam Amination - ACS Publications. (2019). [Link]
-
Chan–Lam coupling - Wikipedia. (2023). [Link]
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Application Note: Mastering the Challenge of Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of Electron-Deficient Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with remarkable functional group tolerance.[1] Its impact is particularly profound in pharmaceutical and materials science, where the precise assembly of complex biaryl and heteroaryl structures is paramount.
However, the reaction is not without its challenges, especially when one of the coupling partners is an electron-deficient boronic acid. These substrates, characterized by the presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, or electron-poor heterocycles), are crucial for synthesizing a vast array of bioactive molecules and advanced materials. Their unique electronic nature presents a significant hurdle: the reduced nucleophilicity of the organoboron species slows the critical transmetalation step in the catalytic cycle.[2] Furthermore, these boronic acids are often more susceptible to undesired side reactions, most notably protodeboronation, where the valuable C-B bond is irreversibly cleaved.[1][3]
This guide provides a comprehensive framework for understanding and overcoming these challenges. By moving beyond a simple recitation of steps, we will explore the causal relationships between reaction components and outcomes, offering field-proven strategies and detailed protocols to enable robust and reproducible couplings with this demanding class of substrates.
Mechanistic Hurdles and Strategic Solutions
A successful Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] For electron-deficient boronic acids, the bottleneck is almost always transmetalation.
Sources
Application Note & Protocol Guide: Synthesis of Fluorinated Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for synthesizing key fluorinated pharmaceutical intermediates. We will delve into the mechanistic underpinnings of common fluorination strategies, present detailed, validated protocols for benchmark transformations, and address the critical safety considerations inherent to this chemistry. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers to adapt and troubleshoot these powerful synthetic methods.
Part 1: The Rationale for Fluorine in Drug Design
The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—make it a powerful tool for molecular design.[1] Judicious placement of fluorine can:
-
Enhance Metabolic Stability: The robust C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong a drug's half-life.[2][4]
-
Modulate Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby functional groups, such as amines, which can alter receptor binding interactions and improve cell permeability.[5]
-
Increase Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, leading to increased potency.[1]
-
Improve Pharmacokinetics: By altering lipophilicity and conformation, fluorine can fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]
Given these benefits, the development of efficient and selective fluorination methods is of paramount importance.[7][8] This guide will focus on two of the most prevalent strategies: electrophilic and nucleophilic fluorination.[9]
Part 2: Core Synthetic Strategies & Key Reagents
The choice of fluorination strategy depends heavily on the substrate and the desired molecular target. The two primary approaches involve conceptually opposite reactive species: an electrophilic fluorine source ("F+") or a nucleophilic fluoride source (F⁻).[9][10]
Section 2.1: Electrophilic Fluorination
In this approach, an electron-rich substrate, such as an enolate, enol ether, or an activated aromatic ring, attacks a reagent that delivers an "electrophilic" fluorine atom.[9] These reagents are typically N-F compounds, where the fluorine is bonded to a highly electron-withdrawing nitrogenous group.
Key Reagent: Selectfluor® (F-TEDA-BF₄) Selectfluor®, or 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly versatile, stable, and commercially available electrophilic fluorinating agent.[11][12][13] It is a salt, soluble in polar solvents like acetonitrile and DMF, and is significantly easier and safer to handle than gaseous fluorine or other traditional reagents.[12]
Mechanism of Action: While the precise mechanism can be debated and may involve polar or single-electron transfer (SET) pathways depending on the substrate, the overall transformation involves the nucleophilic attack of the substrate onto the electrophilic fluorine atom of the Selectfluor® cation.[14][15][16]
Section 2.2: Nucleophilic Fluorination
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion.[9] This is a common strategy for converting alcohols and carbonyl compounds into their fluorinated counterparts.
Key Reagents: DAST and Deoxo-Fluor®
-
DAST (Diethylaminosulfur Trifluoride): A widely used reagent for deoxofluorination, DAST converts alcohols to alkyl fluorides and carbonyls to gem-difluorides.[10] However, it is thermally unstable and can decompose violently, limiting its large-scale use.[17]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a safer, more thermally stable alternative to DAST, Deoxo-Fluor® performs many of the same transformations but with a significantly improved safety profile.[18][19] It is less prone to hazardous decomposition, making it more suitable for reactions at elevated temperatures.[18]
Mechanism of Action: In the deoxofluorination of an alcohol, the hydroxyl group first attacks the electrophilic sulfur atom of the reagent. This creates a good leaving group, which is then displaced by a fluoride ion in an SN2-type reaction.[10]
Comparison of Common Fluorination Reagents
| Reagent | Type | Primary Use | Key Advantages | Key Disadvantages |
| Selectfluor® | Electrophilic | α-Fluorination of carbonyls, fluorination of aromatics/alkenes | High stability, ease of handling, broad substrate scope[12] | High molecular weight, requires stoichiometric amounts |
| DAST | Nucleophilic | Deoxofluorination of alcohols/carbonyls | Effective and widely used[10] | Thermally unstable, potential for explosive decomposition[17] |
| Deoxo-Fluor® | Nucleophilic | Deoxofluorination of alcohols/carbonyls | More thermally stable than DAST, better safety profile[18] | Higher cost, can be less reactive than DAST in some cases |
| KF/CsF | Nucleophilic | SNAr reactions, displacement of halides/sulfonates | Inexpensive, readily available | Low solubility, requires high temperatures or phase-transfer catalysts[20] |
Part 3: Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of common fluorinated intermediates.
Protocol 1: Electrophilic α-Fluorination of a β-Ketoester using Selectfluor®
This protocol describes the synthesis of ethyl 2-fluoro-3-oxo-3-phenylpropanoate, a common building block. The reaction leverages the acidity of the α-proton to form an enolate in situ, which is then trapped by the electrophilic fluorine source.
Caption: Workflow for Electrophilic Fluorination.
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl benzoylacetate (1.92 g, 10.0 mmol, 1.0 equiv). Dissolve the substrate in 40 mL of anhydrous acetonitrile.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen gas for 10 minutes. Cool the flask to 0°C in an ice-water bath.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling controls the initial exotherm upon addition of the reagent.
-
-
Reagent Addition: While stirring vigorously, add Selectfluor® (3.90 g, 11.0 mmol, 1.1 equiv) in three portions over 15 minutes.
-
Causality: Portion-wise addition helps to manage the reaction exotherm and maintain temperature control. A slight excess of the fluorinating agent ensures complete conversion of the starting material.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a 10:1 Hexanes:Ethyl Acetate gradient) to yield the pure product. Expected yield: 85-95%.
Protocol 2: Deoxofluorination of an Alcohol using Deoxo-Fluor®
This protocol details the conversion of a benzylic alcohol to the corresponding benzyl fluoride. This transformation is crucial for introducing fluorine at an sp³-hybridized carbon center.
Caption: Key steps in a deoxofluorination reaction.
-
Reaction Setup: To an oven-dried, three-neck 100 mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 1-phenylethanol (1.22 g, 10.0 mmol, 1.0 equiv) and 30 mL of anhydrous dichloromethane (DCM).
-
Inert Atmosphere and Cooling: Purge the flask with dry nitrogen and cool the solution to -78°C using a dry ice/acetone bath.
-
Causality: The reaction is highly exothermic and can generate corrosive byproducts like HF. Low temperature is critical for controlling the reaction rate and minimizing side product formation.[17]
-
-
Reagent Addition: Add Deoxo-Fluor® (2.66 g, 12.0 mmol, 1.2 equiv) dissolved in 10 mL of anhydrous DCM to the dropping funnel. Add the Deoxo-Fluor® solution dropwise to the stirring alcohol solution over 30 minutes, ensuring the internal temperature does not exceed -65°C.
-
Reaction: After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC or GC-MS.
-
Quenching (Critical Safety Step): Cool the flask back down to 0°C in an ice bath. Very slowly and carefully, add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise to quench the excess reagent.
-
CAUTION: The quench is highly exothermic and generates gas (CO₂ and HF).[17] Ensure adequate ventilation in a chemical fume hood and add the quenching solution extremely slowly to control the effervescence and temperature.
-
-
Work-up and Extraction: Once the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: product may be volatile).
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with Hexanes) to yield 1-fluoro-1-phenylethane. Expected yield: 70-85%.
Part 4: Characterization & Quality Control
The successful synthesis of fluorinated intermediates must be confirmed by rigorous analytical techniques.
-
¹⁹F NMR Spectroscopy: This is the most definitive technique for characterizing organofluorine compounds.[21] The ¹⁹F nucleus is 100% abundant and highly sensitive, providing a wide chemical shift range that is very sensitive to the local electronic environment.[22][23] This allows for unambiguous identification and quantification of fluorinated species.[21]
-
¹H and ¹³C NMR Spectroscopy: These techniques are essential for determining the overall structure of the molecule. The presence of fluorine will induce characteristic splitting patterns (J-coupling) in the signals of nearby protons and carbons, providing valuable connectivity information.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Part 5: Safety in Fluorination Chemistry
Fluorination chemistry involves highly reactive and potentially hazardous materials. A thorough understanding of the risks and adherence to strict safety protocols are mandatory.
-
Reagent Handling: Many fluorinating agents are corrosive and toxic.[24] Deoxo-Fluor® and DAST react violently with water to release hydrogen fluoride (HF), which is extremely corrosive and toxic.[17] Always handle these reagents in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[24]
-
Quenching Procedures: As highlighted in Protocol 2, quenching excess fluorinating reagent is a critical step. Always perform this slowly, at low temperature, and behind a blast shield if possible. Use a base like sodium bicarbonate to neutralize the acidic HF byproduct.
-
Waste Disposal: All fluorinated waste must be disposed of according to institutional and local regulations. Quench all reactive materials before placing them in waste containers.
The use of continuous flow technology is an emerging strategy to mitigate the risks associated with hazardous fluorinating reagents by minimizing the volume of reactive material present at any given time.[25][26]
References
- Yerien, D. E., Bonesi, S., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(36), 8398–8427.
- Yerien, D. E., Bonesi, S., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
- Parnell, K. M., et al. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.
- Chang, Y., Lee, H., & Bae, C. (n.d.). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses.
- Fier, P. S., & Hartwig, J. F. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Wikipedia. (n.d.). Selectfluor.
- Harsanyi, A., & Sandford, G. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. PubMed.
- BenchChem. (2025).
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
- Merck Millipore. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- TCI Chemicals. (n.d.).
- Singh, R. P., & Shreeve, J. M. (2004). Selectfluor: mechanistic insight and applications. Accounts of Chemical Research, 37(1), 31-44.
- Hooker, J. M. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society.
- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054.
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?
- The Role of Fluorinated Intermediates in Modern Chemical Synthesis. (n.d.).
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Enamine. (n.d.). SelectFluor.
- Jackson, I. M., & Man, H. W. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
- White, C. J., & Yudin, A. K. (2011). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Gryn'ova, G., & Coote, M. L. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research.
- Fier, P. S., & Hartwig, J. F. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Georg, G. I., & Zeller, M. (2005). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry.
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- 21. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Preventing protodeboronation of (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid
Welcome to the technical support center for (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this electron-deficient boronic acid, with a primary focus on preventing unwanted protodeboronation. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your coupling reactions.
Introduction: The Challenge of Electron-Deficient Boronic Acids
This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. However, these same electron-withdrawing groups that make it attractive also significantly increase its susceptibility to protodeboronation, a detrimental side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the starting material, leading to reduced yields of the desired coupled product and the formation of 1,2-difluoro-3-(trifluoromethyl)benzene as a byproduct. Understanding and mitigating this side reaction is critical for its effective use.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Low or No Yield of the Desired Cross-Coupling Product with Significant Formation of a Protodeboronated Byproduct.
If you observe a high percentage of 1,2-difluoro-3-(trifluoromethyl)benzene in your reaction mixture, significant protodeboronation has occurred. Here’s how to troubleshoot this issue:
Root Cause Analysis:
The primary culprit is often the reaction conditions, particularly the choice of base and the presence of water.[2][3] Base-catalyzed protodeboronation is especially rapid for electron-deficient arylboronic acids.[4] The mechanism typically involves the formation of a tetracoordinate boronate species, which is more susceptible to cleavage.[1][4]
Solutions:
-
Re-evaluate Your Choice of Base: Strong inorganic bases like sodium hydroxide, potassium hydroxide, or even potassium carbonate in aqueous solutions can aggressively promote protodeboronation.[2]
-
Recommendation: Switch to milder or non-aqueous bases. Cesium fluoride (CsF) or potassium fluoride (KF) are excellent alternatives that can be used under anhydrous conditions.[5] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective.
-
-
Strictly Control Water Content: The presence of water provides a ready proton source for the cleavage of the C-B bond.[1][3]
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[7]
-
Recommendation: If your catalyst system allows, run the reaction at a lower temperature. This may require longer reaction times, but it can significantly suppress the undesired side reaction.
-
-
Increase Catalyst Efficiency: A highly active catalyst system can increase the rate of the desired cross-coupling reaction to outcompete the slower protodeboronation pathway.[1]
-
Recommendation: Screen different palladium catalysts and ligands. Buchwald or Fu-type phosphine ligands are often effective for challenging couplings.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and use of this compound to proactively prevent protodeboronation.
Q1: How should I store this compound to ensure its stability?
A1: Due to its sensitivity, proper storage is crucial. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated. This minimizes exposure to moisture and air, which can contribute to degradation over time.
Q2: I've heard that using a boronic ester derivative might be better. Why is that, and which one should I choose?
A2: Boronic esters, such as pinacol or MIDA esters, serve as "slow-release" sources of the boronic acid.[1][2] This strategy keeps the concentration of the more reactive free boronic acid low throughout the reaction, thereby minimizing protodeboronation.[1] Pinacol esters are a common and effective choice, offering a good balance of stability and reactivity.[2][6]
Q3: Can I monitor the extent of protodeboronation during my reaction?
A3: Yes, and it is highly recommended. You can monitor the reaction progress by taking small aliquots at different time points and analyzing them by GC-MS or LC-MS. Look for the mass of your starting boronic acid, the desired product, and the protodeboronated byproduct (1,2-difluoro-3-(trifluoromethyl)benzene). This will give you a clear picture of the reaction kinetics and help you optimize your conditions.
Q4: Are there any specific solvent recommendations to minimize protodeboronation?
A4: Anhydrous aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices for Suzuki-Miyaura reactions.[8] Protic solvents, especially in the presence of a strong base, should be avoided as they can facilitate protodeboronation.
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions to Minimize Protodeboronation
| Parameter | Standard Conditions (Prone to Protodeboronation) | Recommended Conditions (Minimized Protodeboronation) | Rationale |
| Base | K₂CO₃, NaOH, KOH (in aqueous solution) | CsF, KF, K₃PO₄ (anhydrous), or organic bases (e.g., TEA) | Milder, non-aqueous bases reduce the rate of base-catalyzed protodeboronation.[2][4] |
| Solvent | Aqueous mixtures (e.g., Toluene/H₂O) | Anhydrous Toluene, Dioxane, or THF | Eliminates the primary proton source for the side reaction.[1][8] |
| Temperature | 80-110 °C | Room Temperature to 60 °C (catalyst dependent) | Lower temperatures slow down the rate of protodeboronation.[7] |
| Boron Source | Boronic Acid | Pinacol Boronate Ester | Esters are more stable and provide a slow release of the active boronic acid.[1][2][6] |
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Protodeboronation
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and anhydrous base (e.g., CsF, 2.0 equiv).
-
Solvent and Degassing: Add anhydrous solvent (e.g., dioxane) and degas the mixture by sparging with argon for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by LC-MS or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura coupling pathway versus the undesired protodeboronation side reaction.
Caption: Competing reaction pathways for the boronic acid.
Caption: Troubleshooting workflow for protodeboronation.
References
-
Wikipedia. Protodeboronation. [Link]
-
Leach, A. G., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.[Link]
-
Perrin, C. L., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.[Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.[Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
-
Wang, Z., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.[Link]
-
Hartwig, J. F., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.[Link]
Sources
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- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation [organic-chemistry.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Side Reactions in Couplings of Polyfluorinated Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of polyfluorinated phenylboronic acids in cross-coupling reactions. As a specialist in the field, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the coupling of polyfluorinated phenylboronic acids.
Q1: My Suzuki-Miyaura coupling with a polyfluorinated phenylboronic acid is giving low to no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling with these electron-deficient substrates fails, a systematic review of your reaction parameters is crucial. The primary suspects are often interrelated: catalyst activity, the presence of oxygen, and the rapid decomposition of the boronic acid.
-
Catalyst Inactivation: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. However, the most common issue is catalyst decomposition or low turnover, which allows side reactions to dominate.[1][2] Consider using modern, air-stable precatalysts (e.g., Buchwald palladacycles) which are designed for challenging couplings.[1][3]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of your boronic acid, forming a polyfluorinated biphenyl byproduct, and can also damage phosphine ligands and the palladium catalyst.[2][3] Ensure your solvents are thoroughly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).
-
Boronic Acid Instability: Polyfluorinated phenylboronic acids are notoriously prone to decomposition, primarily through protodeboronation, especially under the basic conditions required for the Suzuki-Miyaura reaction.[1][4][5] If your reaction is slow, the boronic acid may be decomposing before it has a chance to couple. This is the single most significant side reaction for this class of reagents.[6]
Q2: I'm observing a significant amount of a side product that is my starting fluoroarene without the boronic acid group. What is this, and how do I stop it?
A2: You are observing the product of protodeboronation , a reaction where the C–B bond is cleaved and replaced by a C–H bond.[7] This is the most prevalent and problematic side reaction for electron-deficient arylboronic acids, such as polyfluorinated ones.[4][8]
The Cause: The Suzuki-Miyaura reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9] However, this same boronate intermediate is also highly susceptible to protonolysis (reaction with a proton source, like water or even the solvent) which leads to the undesired protodeboronated product.[1][5] The strong electron-withdrawing effect of multiple fluorine atoms makes the ipso-carbon more susceptible to protonation, accelerating this decomposition pathway.[1]
Mitigation Strategies:
-
Use a More Efficient Catalyst: A highly active catalyst system that promotes rapid catalytic turnover is essential. If the desired cross-coupling is much faster than protodeboronation, the side reaction becomes negligible.[7] Consider bulky, electron-rich ligands like the Buchwald-type biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3]
-
Modify the Base/Solvent System: While base is necessary, strong aqueous bases can accelerate protodeboronation.[5] Consider using anhydrous conditions with a weaker, non-nucleophilic base like CsF or K₃PO₄.[1][3] In some cases, a "cationic" pathway that avoids a traditional base altogether can be employed.[4]
-
Employ a "Slow-Release" Strategy: Instead of using the boronic acid directly, convert it to a more stable derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[5][7][10] These reagents hydrolyze slowly in situ to generate a low, steady concentration of the active boronic acid, minimizing its decomposition over time.[7]
Q3: My desired product is contaminated with a polyfluorinated biphenyl. How do I minimize this homocoupling?
A3: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is typically promoted by the presence of oxygen and Pd(II) species.[2] If your Pd(II) precatalyst is not efficiently reduced to Pd(0), or if the Pd(0) catalyst is re-oxidized by air, the resulting Pd(II) complexes can catalyze the homocoupling of two boronic acid molecules.[2]
Troubleshooting Steps:
-
Degas Rigorously: Ensure your solvent and reaction headspace are free of oxygen. Multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period are recommended.[3]
-
Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a modern precatalyst that rapidly generates the active Pd(0) species can minimize the amount of free Pd(II) available for homocoupling.
-
Avoid Excess Boronic Acid: While a slight excess of the boronic acid is common, a large excess can sometimes increase the rate of side reactions like homocoupling. Adding the boronic acid slowly over time can also help.[1]
Q4: I suspect I am losing fluorine atoms from my aromatic ring during the reaction. Is this possible?
A4: Yes, this is a known, albeit less common, side reaction. The highly electron-deficient nature of polyfluorinated rings makes them susceptible to nucleophilic aromatic substitution (SNAr). The para-fluorine is often the most activated position for this attack.[11]
Potential Causes:
-
Strong Alkoxide Bases: If you are using strong alkoxide bases (e.g., NaOtBu, KOMe) in a corresponding alcohol solvent, the alkoxide can act as a nucleophile and displace a fluoride ion.[11]
-
Hydroxide Attack: Under harsh basic conditions with high concentrations of hydroxide, nucleophilic attack to displace fluorine can occur.
Preventative Measures:
-
Use Non-Nucleophilic Bases: Employ bases like Cs₂CO₃, K₃PO₄, or CsF, which are less likely to act as nucleophiles.
-
Control Temperature: Avoid excessively high reaction temperatures, which can accelerate this undesired SNAr reaction.
-
Anhydrous Conditions: Using anhydrous conditions can prevent hydroxide-mediated defluorination.[12]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Conditions to Suppress Protodeboronation
Protodeboronation is a kinetic battle. Your goal is to make the rate of Suzuki coupling vastly exceed the rate of boronic acid decomposition. The flowchart below outlines a systematic approach to troubleshooting this issue.
Caption: A decision-making workflow for troubleshooting protodeboronation.
| Base | Typical Solvent(s) | Strength | Key Considerations |
| K₃PO₄ | Toluene, Dioxane, THF | Strong | Often a good starting point. Its moderate solubility can be beneficial.[3] |
| Cs₂CO₃ | Dioxane, DMF, Toluene | Strong | Highly effective, but its high basicity can sometimes promote protodeboronation if the catalyst is slow.[3] |
| CsF | Dioxane, Toluene | Weak/Moderate | Excellent choice for highly sensitive boronic acids. The fluoride ion activates the boronic acid, often without needing water.[1] |
| K₂CO₃ | Aqueous mixtures | Strong | Generally used with water. High risk of protodeboronation for sensitive substrates due to high hydroxide concentration.[12] |
| Ag₂O | Dioxane | Co-catalyst | Used as an additive, particularly for extremely unreactive substrates like pentafluorophenylboronic acid.[1] |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Highly Fluorinated Phenylboronic Acid
This protocol is a starting point and requires optimization for specific substrates.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand (if not using a precatalyst).
-
Reagent Addition: Add the aryl halide (1.0 equiv.), the polyfluorinated phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane or toluene, ~0.1 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the aryl halide is consumed (monitor by TLC, GC/MS, or LC/MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of an Air-Stable Diethanolamine Boronate Adduct
To mitigate the instability of boronic acids, they can be converted into air-stable, crystalline diethanolamine adducts which can be used directly in coupling reactions.[3][13]
-
Dissolution: In a vial with a stir bar, dissolve the polyfluorinated phenylboronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise via pipette.
-
Precipitation: A white precipitate will form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be weighed and used directly in Suzuki coupling reactions, often with a protic co-solvent to facilitate its release.[3][13]
Part 4: Mechanistic Insights
Understanding the competing reaction pathways is key to rational optimization.
Diagram 1: Competing Pathways: Coupling vs. Protodeboronation
This diagram illustrates the critical branch point where the activated boronate species can either proceed to the desired transmetalation step or undergo undesired protonolysis.
Caption: The crucial choice of the activated boronate intermediate.
References
-
Butschke, B., Heß, P., & Stalke, D. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Korenaga, T., et al. (2021). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Advanced Synthesis & Catalysis. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chatterjee, T., & Gevorgyan, V. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Effect of the catalyst and solvent on the coupling reaction of phenylboronic acid with phenyl mercuric acetate. ResearchGate. [Link]
-
Molander, G. A., & Vantourout, J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Pennsylvania. [Link]
-
ResearchGate. (2009). Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. ResearchGate. [Link]
-
Le, C., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. JACS Au. [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Zultanski, S. L., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
Mako, T. L., & Byers, J. A. (2014). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Budiman, Y. P., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2024). Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. [Link]
-
Jover, J., & Fey, N. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling. [Link]
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- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
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Technical Support Center: Purification of Products from (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic Acid Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of products derived from reactions involving (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid. The unique electronic properties of this reagent, characterized by strong electron-withdrawing fluorine and trifluoromethyl groups, introduce specific challenges in downstream processing. This document is structured to provide both foundational knowledge through frequently asked questions and actionable solutions in a detailed troubleshooting guide.
Overview: The Purification Challenge
This compound is an electron-deficient building block frequently used in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[1][2] Its electronic nature, while beneficial for certain reaction kinetics, can complicate purification. Key challenges often stem from the incomplete consumption of the boronic acid, its propensity for side reactions like protodeboronation and homocoupling, and the removal of residual palladium catalyst.[3][4][5] This guide explains the causality behind these issues and provides robust, field-proven protocols for achieving high product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this boronic acid?
A1: The impurity profile is typically dominated by three main categories originating from the boronic acid itself, in addition to unreacted starting materials and catalyst residues.
-
Unreacted Boronic Acid: Due to its electron-deficient nature, transmetalation can be sluggish, potentially leaving excess boronic acid.[3][6]
-
Homocoupling Product: The boronic acid can couple with itself to form 2,2',3,3'-tetrafluoro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5][7]
-
Protodeboronation Product: Under basic conditions, especially in the presence of water and at elevated temperatures, the C-B bond can be cleaved to yield 1,2-difluoro-3-(trifluoromethyl)benzene.[4][8]
Table 1: Common Impurities and Their Characteristics
| Impurity | Structure | Typical Polarity | Removal Strategy |
|---|---|---|---|
| Unreacted Boronic Acid | FC1=C(C(=C(F)C=C1)B(O)O)C(F)(F)F | Polar, Acidic | Basic aqueous wash (e.g., 1M NaOH, NaHCO₃) |
| Homocoupling Product | FC1=C(C2=CC(=C(C=C2F)F)C(F)(F)F)C(=C(F)C=C1)C(F)(F)F | Non-polar to Moderately Polar | Flash chromatography, Recrystallization |
| Protodeboronation Product | FC1=C(C=C(C=C1F)C(F)(F)F)F | Volatile, Non-polar | Careful evaporation, Flash chromatography |
| Palladium Catalyst Residues | Pd(0), Pd(II) species | Variable | Filtration through Celite®/silica, Scavengers |
Q2: How do I efficiently remove unreacted this compound during workup?
A2: The most effective method leverages the acidic nature of the boronic acid functional group. During the aqueous workup, a wash with a mild base will convert the boronic acid into its corresponding water-soluble boronate salt, which will then partition into the aqueous layer.
Causality: Boronic acids are Lewis acids and also weak Brønsted acids (pKa ~8-10). By washing the organic layer with a basic solution (e.g., 1M NaOH, 1M Na₂CO₃, or saturated NaHCO₃), you deprotonate the hydroxyl groups on the boron atom. This forms an anionic boronate species (Ar-B(OH)₃⁻) which is highly polar and readily extracted from the organic phase.[9]
Q3: What is the most reliable method for removing residual palladium catalyst?
A3: For most bench-scale syntheses, a simple filtration is highly effective. After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and pass it through a short plug of Celite® or silica gel packed in a sintered glass funnel or a pipette.[10][11] The polar silica/Celite surface adsorbs the metallic palladium and polar palladium complexes, while the desired organic product is eluted.[10] For pharmaceutical applications with stringent limits on metal impurities (<10 ppm), specialized scavengers (solid-supported thiols, amines) may be required.[12][13]
Q4: My fluorinated biphenyl product is a solid. What is a good starting point for recrystallization?
A4: The high fluorine content of your product makes it "fluorous." These compounds often have lower solubility in common non-polar hydrocarbon solvents than their non-fluorinated analogs. A good starting point is often a binary solvent system.
-
Dissolve: Dissolve the crude solid in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate, or acetone) at an elevated temperature.
-
Precipitate: Slowly add a poor solvent (e.g., hexanes, heptane, or pentane) until persistent turbidity is observed.
-
Crystallize: Add a small amount of the good solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in a freezer, to induce crystallization.
For highly crystalline biphenyls, melt crystallization can also be an effective, solvent-free purification method.[14]
Q5: My product is an oil. What are the recommended starting conditions for flash chromatography?
A5: Given the electron-withdrawing groups, your product is likely to be moderately polar. A gradient elution on silica gel is typically most effective.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase System: A hexane/ethyl acetate system is a robust starting point. Begin with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity.
-
Alternative Solvents: For compounds that are difficult to separate, consider using dichloromethane (DCM) as part of the mobile phase (e.g., Hexane/DCM or a Hexane/DCM/EtOAc ternary system). Fluorinated stationary phases can also offer unique selectivity for separating fluorinated compounds.[15][16][17]
Visual Workflow: General Purification Strategy
The following diagram outlines the standard decision-making process for purifying products from Suzuki-Miyaura reactions involving this specific boronic acid.
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Troubleshooting Guide
Problem: My TLC shows multiple spots that are very close together (low ΔRf).
-
Plausible Cause: You may have a mixture of your desired product, the homocoupled byproduct, and possibly unreacted aryl halide. These compounds can have very similar polarities. The presence of atropisomers, which can arise from restricted rotation around the newly formed biaryl bond, might also lead to multiple spots or broadened spots, although this is more common with bulky ortho-substituents.[18][19][20]
-
Solution 1 (Chromatography Optimization):
-
Lower Eluent Polarity: Significantly decrease the polarity of your mobile phase. For a hexane/EtOAc system, try running the column with pure hexane for several column volumes before starting a very shallow gradient (e.g., 0% to 5% EtOAc over 20 column volumes). This can improve separation for closely-eluting non-polar compounds.[21]
-
Change Solvent System: Switch to a different solvent system to alter selectivity. A hexane/dichloromethane system often provides different elution profiles for aromatic compounds. Toluene can sometimes be a useful component for separating aromatic isomers.
-
-
Solution 2 (Recrystallization): If your product is solid, fractional recrystallization can be highly effective. The subtle differences in crystal packing between your product and the symmetric homocoupling byproduct can be exploited to achieve high purity.
Problem: After my basic wash and chromatography, my NMR still shows boron-containing impurities.
-
Plausible Cause: The impurity may not be the starting boronic acid but rather a boronic ester or a boroxine (a cyclic trimer of the boronic acid).[4][8] These species can be less acidic and less water-soluble than the monomeric boronic acid, leading to incomplete removal during a basic wash.
-
Solution 1 (Extended Basic Wash): During the workup, stir the biphasic mixture vigorously with 1M NaOH for at least 30 minutes. This helps hydrolyze any esters or boroxines back to the boronate salt, improving extraction efficiency.
-
Solution 2 (Diethanolamine Adduct): If the problem persists across multiple runs, consider a pre-purification step. Boronic acids react with diethanolamine to form stable, easily filterable adducts.[6] While this is typically done to stabilize unstable boronic acids before reaction, it can potentially be adapted as a scavenging method post-reaction, though this is less common.
Problem: My final product is a pale yellow or grey, indicating palladium contamination even after chromatography.
-
Plausible Cause: Some palladium complexes or colloidal palladium might be soluble in your chromatography eluent and co-elute with your product. This is more likely if your product contains ligating functional groups (e.g., pyridines, nitriles).[12]
-
Solution 1 (Pre-Chromatography Scavenging): Before concentrating the crude product for chromatography, stir the organic solution with a palladium scavenger. Activated carbon can be effective, but specialized, commercially available scavengers (e.g., SiliaMetS Thiol) offer higher efficiency and selectivity.
-
Solution 2 (Post-Chromatography Filtration): Dissolve the final, colored product in a solvent like DCM and filter it again through a fresh, tightly packed plug of Celite® or a specialized palladium scavenging cartridge.
Visual Guide: Troubleshooting Purification
Caption: Decision tree for troubleshooting common purification problems.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup and Boronic Acid Removal
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per mmol of limiting reagent).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M aqueous sodium carbonate (Na₂CO₃) solution. Shake vigorously for 1-2 minutes and allow the layers to separate. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.
-
Separation: Separate the organic layer.
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Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[6][22]
Protocol 2: Flash Column Chromatography for Fluorinated Biphenyls
-
Column Packing: Dry-pack a glass column with silica gel (approx. 50-100x the mass of your crude product). Wet the column with the initial, low-polarity mobile phase (e.g., 100% Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase.
-
Gradient: Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., 0% to 10% EtOAc in Hexane over 20 column volumes). The optimal gradient should be determined beforehand by TLC analysis.[21]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Suggested Starting Gradients for Flash Chromatography
| Product Polarity (vs. Starting Materials) | Suggested Solvent System | Gradient Profile |
|---|---|---|
| Less Polar | Hexane / Ethyl Acetate | 0 → 5% EtOAc over 15 column volumes |
| Similar Polarity | Hexane / Dichloromethane | 0 → 20% DCM over 15 column volumes |
| More Polar | Hexane / Ethyl Acetate | 2 → 20% EtOAc over 15 column volumes |
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- RSC Publishing. (n.d.). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. [https://vertexaisearch.cloud.google.
- NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOn-nqm2fA_rkbr-8S-ha_nc-PQ1KP_k6EU603Yg_GAvl2r0F3cGEa9gIgC7L8JpCXj3xWAl69jWfhvLIJgYopiyWMHmw0fsu1DAreVxjwP39CF2rsmxAYGU9TMPB6Oa4NSXJKUPQaSJBXKAY=]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 15. academic.oup.com [academic.oup.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 20. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 21. orgsyn.org [orgsyn.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with Fluorinated Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for one of the more nuanced challenges in modern synthetic chemistry: catalyst deactivation during cross-coupling reactions involving fluorinated boronic acids. The unique electronic properties of these substrates, while valuable, often introduce complexities that can stall even the most robust catalytic systems. This resource addresses these issues in a direct question-and-answer format, explaining the underlying causality and providing validated protocols to overcome common hurdles.
Frequently Asked Questions (FAQs): Initial Troubleshooting
This section addresses the most common high-level failures encountered when working with fluorinated boronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Q1: My Suzuki-Miyaura reaction with a fluorinated arylboronic acid has failed or is giving very low yield. What are the first things I should check?
A1: When a reaction with a fluorinated boronic acid fails, the issue often stems from the unique electronic nature of the substrate or specific interactions with the reaction components. Begin with a systematic assessment of these key parameters:
-
Catalyst Activity & Integrity: The active catalytic species is typically Pd(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to enter the catalytic cycle.[1] Some fluorinated substrates or reaction conditions can interfere with this reduction. Furthermore, oxygen can lead to catalyst decomposition and the unwanted homocoupling of boronic acids.[1]
-
Boronic Acid Stability (Protodeboronation): Fluorinated arylboronic acids are electron-deficient due to the strong electron-withdrawing nature of fluorine atoms.[3][4][5] This increases their Lewis acidity but also makes them highly susceptible to protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond. This is a major pathway for reagent decomposition, especially in the presence of strong bases and water.[1][6]
-
The Role of the Base: The base is critical for activating the boronic acid to facilitate transmetalation.[7][8] However, for electron-deficient fluorinated boronic acids, a base that is too strong or too nucleophilic can accelerate decomposition pathways. If fluoride salts (e.g., KF, CsF) are used as the base, the fluoride ion itself can play a complex and sometimes detrimental role.
-
Actionable Advice: The choice of base is substrate-dependent. If strong bases (e.g., K₃PO₄, NaOH) are causing decomposition, screen milder bases. For fluoride bases, be aware of potential catalyst inhibition (see Section 2).
-
Troubleshooting Workflow for Initial Reaction Failure
Below is a systematic workflow to diagnose a failed reaction involving a fluorinated boronic acid.
Caption: A decision-making workflow for initial troubleshooting.
Section 2: The Dual Role of Fluoride - Activation vs. Inhibition
Fluoride ions (from bases like KF or CsF, or from aryltrifluoroborate salts) are frequently used in Suzuki-Miyaura couplings. While they can be excellent bases for activating boronic acids, they can also be potent catalyst inhibitors, creating a narrow operational window.[7][9]
Q2: I'm using CsF as a base, and my reaction has stalled. Could the fluoride be deactivating my palladium catalyst?
A2: Yes, this is a distinct possibility. While fluoride is effective at forming a highly nucleophilic 'ate' complex with the boronic acid to promote transmetalation, excess fluoride in the reaction medium can directly attack the palladium center.[7] This can lead to the formation of stable, coordinatively saturated palladium-fluoride complexes (e.g., [L₂Pd(Ar)F₂]⁻) that are reluctant to undergo reductive elimination, effectively sequestering the catalyst from the cycle.[10] Some studies have also shown that fluoride can quench or inhibit certain Pd(II)/Pd(IV) catalytic cycles, further highlighting its complex role.[11][12]
Proposed Mechanism of Fluoride-Induced Catalyst Inhibition
Caption: Fluoride can divert the catalyst from the productive cycle.
Q3: How can I leverage the activating properties of fluoride while avoiding catalyst deactivation?
A3: The key is to control the concentration of free fluoride ions.
-
Use Stoichiometric Fluoride: Use the minimum amount of fluoride base required for the reaction (typically 2-3 equivalents). Avoid large excesses.
-
Use Potassium Trifluoroborate Salts (ArBF₃K): These salts are often more stable than the corresponding boronic acids and release fluoride slowly upon hydrolysis, maintaining a low steady-state concentration of the activating boronate species without a large excess of free fluoride ions.[9]
-
Switch to a Non-Fluoride Base System: If inhibition is strongly suspected, the most reliable solution is to switch to a different base. Phosphates (K₃PO₄) and carbonates (K₂CO₃, Cs₂CO₃) are excellent alternatives, particularly for electron-deficient boronic acids.
| Base Type | Typical Use Case | Potential Issues with Fluorinated Substrates |
| Fluorides (KF, CsF) | General purpose, good for sensitive functional groups. | Catalyst inhibition/deactivation at high concentrations. |
| Carbonates (K₂CO₃, Cs₂CO₃) | Mild, effective for many systems. | Can be less effective for very challenging couplings. |
| Phosphates (K₃PO₄) | Stronger base, often used for hindered substrates. | Can accelerate protodeboronation if not carefully controlled. |
| Hydroxides (NaOH, KOH) | Very strong, used in aqueous systems. | High risk of protodeboronation for electron-deficient boronic acids. |
Section 3: Combating Protodeboronation of Electron-Deficient Boronic Acids
Protodeboronation is the Achilles' heel of reactions involving electron-deficient boronic acids, including many fluorinated variants. The electron-withdrawing fluorine atoms stabilize the negative charge on the aryl ring during protonolysis of the C-B bond, accelerating this decomposition pathway.[6]
Q4: I have confirmed significant protodeboronation of my fluorinated boronic acid. What is the best strategy to prevent this?
A4: Preventing protodeboronation requires minimizing the availability of the proton source (often water) and reducing the basicity of the reaction medium.
-
Switch to Anhydrous Conditions: Water is the primary proton source for this side reaction.[1] Switching to a dry, aprotic solvent (e.g., dioxane, toluene, THF) and using a carefully dried base can dramatically suppress protodeboronation.
-
Use a Milder Base: As mentioned previously, strong bases in aqueous media accelerate this side reaction. Potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often superior choices to stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH) for these substrates.[1]
-
Convert the Boronic Acid to a More Stable Derivative: Boronic acids can be converted in situ or isolated as more stable derivatives that are less prone to protodeboronation.
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the free boronic acids. They participate in the coupling reaction, often after slow hydrolysis to the boronic acid or via direct transmetalation.[6]
-
MIDA Boronates: These are highly stable, crystalline solids that are unreactive under anhydrous Suzuki conditions. They can be used for sequential couplings, as the MIDA group is cleaved under aqueous basic conditions to slowly release the reactive boronic acid, minimizing its decomposition.[13]
-
Trifluoroborate Salts (ArBF₃K): As discussed, these offer excellent stability and are a highly effective alternative.[9]
-
Experimental Protocol: Conversion of a Boronic Acid to its Diethanolamine Adduct for Enhanced Stability
For boronic acids that are particularly unstable, conversion to a diethanolamine adduct can provide a stable, solid form that can be used directly in coupling reactions.[1]
-
Dissolution: In a vial with a stir bar, dissolve the fluorinated boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or ethyl acetate).
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring at room temperature.
-
Precipitation: A white precipitate will typically form within minutes. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes to ensure complete formation.
-
Filtration and Drying: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry thoroughly under vacuum. This adduct can now be weighed and used directly in Suzuki coupling reactions.[1]
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. ACS Publications. [Link]
-
Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub. [Link]
-
Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. RSC Publishing. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]
-
Modern Strategies in Organofluorine Chemistry. Thieme. [Link]
-
Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Influence of fluorine substituents on the properties of phenylboronic compounds. De Gruyter. [Link]
-
Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. ACS Publications. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Palladium-Catalyzed Reactions. MDPI. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. MDPI. [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. National Institutes of Health. [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications. [Link]
-
Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. RSC Publishing. [Link]
-
Guideline for Elucidating Catalysts. ChemRxiv. [Link]
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- 3. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting the Low Reactivity of (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid. This powerful building block is instrumental in introducing a highly fluorinated phenyl moiety into complex molecules, often enhancing metabolic stability and lipophilicity in drug candidates.[1] However, its unique electronic and steric properties can present challenges in achieving high-yielding cross-coupling reactions.
This guide is structured to provide in-depth, field-proven insights in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding the Molecule: Electronic and Steric Profile
The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is intrinsically linked to its structure. The presence of three highly electronegative substituents—two fluorine atoms and a trifluoromethyl group—creates a strongly electron-deficient aromatic ring. This has significant implications for the key steps of the catalytic cycle.
Caption: Structure of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low to no reactivity in Suzuki-Miyaura coupling reactions?
A1: The low reactivity of this boronic acid is primarily due to its severe electron-deficient nature. The fluorine and trifluoromethyl groups strongly withdraw electron density from the phenyl ring. This deactivation has two major consequences for the Suzuki-Miyaura catalytic cycle:
-
Slow Transmetalation: The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often the rate-limiting step. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2][3] The electron-withdrawing groups on your boronic acid make the boron atom more Lewis acidic, but they also decrease the nucleophilicity of the aryl group, hindering its transfer to the palladium complex.[4][5]
-
Increased Acidity and Potential for Side Reactions: The trifluoromethyl group, in particular, significantly increases the acidity of the boronic acid.[6] While this facilitates the formation of the boronate, it can also lead to a higher propensity for side reactions like protodeboronation, especially under harsh basic conditions or in the presence of protic solvents.
Q2: What are the initial signs of a failed or struggling reaction with this boronic acid?
A2: Common observations include:
-
Recovery of Starting Materials: The most obvious sign is the presence of unreacted boronic acid and aryl halide in your reaction mixture, as confirmed by TLC or LC-MS analysis.
-
Formation of Homocoupled Products: You might observe the formation of biaryl products derived from the coupling of two of your aryl halide partners. This suggests that the oxidative addition step is occurring, but the subsequent transmetalation with the boronic acid is too slow.
-
Protodeboronation: Detection of 1,2-difluoro-3-(trifluoromethyl)benzene indicates that the boronic acid is being replaced by a hydrogen atom from the solvent or trace water. This is a common issue with electron-deficient boronic acids.[4]
-
Palladium Black Precipitation: A rapid change in the reaction mixture's color to black can indicate the decomposition of the palladium catalyst to palladium black.[7] This often happens when the catalytic cycle is stalled.
Troubleshooting Guide
Problem 1: No or Minimal Product Formation
If you are observing less than 10% conversion to your desired product, a systematic approach to troubleshooting is necessary.
Caption: Troubleshooting workflow for low conversion.
Probable Cause 1: Inadequate Catalyst System
Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for coupling with highly electron-deficient boronic acids.[8] The oxidative addition step may be facile with an electron-poor aryl halide, but the subsequent steps are problematic.
Solution:
-
Switch to a More Active Catalyst System: Employ a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8][9] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.
Probable Cause 2: Suboptimal Base
The choice of base is critical for activating the boronic acid. A base that is too weak will not generate a sufficient concentration of the active boronate species.[2][3]
Solution:
-
Use a Stronger Base: While milder bases like Na₂CO₃ or K₂CO₃ might be sufficient for some Suzuki couplings, electron-deficient boronic acids often require stronger bases.[10] Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[8]
Probable Cause 3: Inappropriate Solvent
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics.
Solution:
-
Solvent Selection: Aprotic polar solvents are generally preferred for these types of challenging couplings. 1,4-Dioxane, toluene, or DMF, often with a small amount of water, can be effective.[7] The water can aid in the dissolution of the base and facilitate the formation of the active palladium hydroxide species.[4]
Problem 2: Significant Protodeboronation Side Product
The C-B bond in electron-deficient boronic acids is susceptible to cleavage, leading to the formation of the corresponding arene.
Probable Cause 1: Presence of Excess Protic Sources
While a small amount of water can be beneficial, excess water or other protic solvents can lead to protodeboronation, especially at elevated temperatures.
Solution:
-
Use Anhydrous Conditions: Ensure that your solvent is anhydrous and that the reaction is performed under an inert atmosphere (argon or nitrogen).[8]
-
Use a Non-Aqueous Base: If possible, use a base that does not introduce water, such as anhydrous K₃PO₄ or Cs₂CO₃.
-
Consider Boronate Esters: As an alternative to the boronic acid, consider using its corresponding pinacol boronate ester. These are often more stable towards protodeboronation and slowly hydrolyze in situ to the active boronic acid.[4]
Problem 3: Reaction Stalls After Initial Conversion
If the reaction starts but does not proceed to completion, it may be due to catalyst deactivation or inhibition.
Probable Cause 1: Catalyst Decomposition
Prolonged reaction times at high temperatures can lead to the decomposition of the palladium catalyst.
Solution:
-
Use a More Robust Catalyst System: Pre-catalysts, which are more stable and generate the active Pd(0) species in a controlled manner, can be beneficial.[11]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the consumption of the limiting reagent has plateaued.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for your specific substrate.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) sources. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote all steps of the catalytic cycle for challenging substrates.[8][9] |
| Base | K₃PO₄, Cs₂CO₃ | Strong bases that effectively activate the electron-deficient boronic acid.[8] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water | Aprotic polar solvents that facilitate the reaction. A small amount of water can be beneficial.[4][7] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for transmetalation. |
| Equivalents of Boronic Acid | 1.2 - 1.5 | A slight excess can help drive the reaction to completion, especially if some decomposition occurs. |
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki Coupling. Organic Chemistry Portal.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. BenchChem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.
- This compound. MySkinRecipes.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
- Preformed Pd(II)
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Suzuki Coupling of Electron-Poor Boronic Acids
Welcome to the technical support center for microwave-assisted Suzuki coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling electron-poor boronic acids. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
The Challenge with Electron-Poor Boronic Acids
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming C-C bonds. However, when one of the coupling partners is an electron-poor boronic acid (e.g., those bearing nitro, cyano, or fluoro groups), the reaction can become sluggish and low-yielding. This is primarily due to two factors:
-
Reduced Nucleophilicity: The electron-withdrawing groups on the boronic acid decrease the electron density on the boron-bearing carbon, making the organic group a weaker nucleophile. This slows down the crucial transmetalation step in the catalytic cycle.[1]
-
Increased Susceptibility to Side Reactions: Electron-poor boronic acids are often more prone to decomposition pathways such as protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (dimerization of the boronic acid).[2]
Microwave-assisted synthesis offers a powerful tool to overcome these challenges by providing rapid and uniform heating, which can significantly accelerate the desired reaction pathway over competing side reactions.[3][4]
Troubleshooting Guide
This section addresses common issues encountered during the microwave-assisted Suzuki coupling of electron-poor boronic acids in a question-and-answer format.
Question 1: My reaction shows low to no conversion of the starting materials. What should I investigate first?
Answer:
When faced with a stalled reaction, a systematic evaluation of your reaction parameters is key. Here’s a prioritized checklist:
-
Catalyst System (Palladium Source and Ligand):
-
The Cause: The oxidative addition or reductive elimination steps may be too slow. For electron-poor boronic acids, a highly active catalyst is paramount.
-
The Solution: Employ a palladium(0) source or a pre-catalyst that readily reduces to Pd(0) in situ. Couple this with a bulky, electron-rich phosphine ligand. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices as they accelerate both oxidative addition and reductive elimination.
-
-
Base Selection:
-
The Cause: The transmetalation step is often rate-limiting with electron-poor boronic acids and is highly dependent on the base.
-
The Solution: A stronger base is typically required to facilitate the formation of the more nucleophilic boronate species. Consider switching from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.
-
-
Solvent and Temperature:
-
The Cause: Insufficient energy input can lead to a stalled reaction. Microwave heating allows for reaching high temperatures rapidly in sealed vessels.
-
The Solution: Ensure your solvent is appropriate for the chosen temperature. A mixture of a non-polar solvent like 1,4-dioxane with water (e.g., 2:1 ratio) is often effective as it aids in dissolving both the organic substrates and the inorganic base.[5] Increase the reaction temperature in increments (e.g., 100 °C, 120 °C, 140 °C) while monitoring for decomposition.[5]
-
Question 2: I'm observing a significant amount of protodeboronation (the boronic acid is being replaced by a hydrogen). How can I minimize this?
Answer:
Protodeboronation is a common side reaction, especially with sensitive boronic acids. It is often exacerbated by the presence of water and certain bases.
-
The Cause: The C-B bond is cleaved by a proton source, typically water, often facilitated by the base.
-
The Solution:
-
Anhydrous Conditions: If possible, switch to anhydrous solvents and use a base that does not contain water of hydration (e.g., anhydrous K₃PO₄).
-
Milder Base: If aqueous conditions are necessary, consider a milder base like potassium fluoride (KF). KF can activate the boronic acid without significantly promoting protodeboronation.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[2] They can be used as a direct replacement in the reaction.
-
Question 3: My main side product is the homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer:
Homocoupling of boronic acids to form a symmetrical biaryl is a tell-tale sign of issues with the catalytic cycle, often related to the presence of oxygen.
-
The Cause: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid. It can also be caused by an imbalance in the rates of the catalytic cycle steps.
-
The Solution:
-
Thorough Degassing: Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
-
Catalyst Choice: Use a robust pre-catalyst that is less sensitive to air.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yields.
Frequently Asked Questions (FAQs)
Q: Why is microwave heating particularly advantageous for the Suzuki coupling of electron-poor boronic acids?
A: Microwave irradiation offers several key advantages:
-
Rapid and Efficient Heating: Microwaves heat the reaction mixture volumetrically and rapidly, allowing the reaction to reach the desired temperature in seconds to minutes.[3] This can favor the desired, higher activation energy cross-coupling pathway over lower energy decomposition pathways.
-
Reduced Reaction Times: What might take hours with conventional heating can often be accomplished in minutes with microwave assistance.[3][5] This minimizes the time the sensitive boronic acid is exposed to potentially degrading conditions.
-
Improved Yields and Purity: By minimizing side reactions, microwave heating often leads to higher isolated yields and cleaner reaction profiles, simplifying purification.[3][4]
Q: How do I choose the optimal catalyst, base, and solvent for my specific electron-poor boronic acid?
A: While there is no single "magic bullet," the following table provides a good starting point for optimization. The general principle is to use a highly active catalyst system and tune the base and solvent to balance reactivity with the stability of your boronic acid.
| Parameter | Recommendation for Electron-Poor Boronic Acids | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or modern pre-catalysts | Readily form the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or NHCs | Accelerate the rate-limiting oxidative addition and reductive elimination steps. |
| Base | K₃PO₄, Cs₂CO₃, or KF | Stronger bases are often needed to promote the slow transmetalation. KF is a milder option to avoid protodeboronation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | High boiling points are suitable for microwave heating. The choice is often linked to the selected base. |
Q: Can I use boronic esters instead of boronic acids?
A: Absolutely. Boronic esters, particularly pinacol esters, are excellent alternatives. They offer several advantages:
-
Enhanced Stability: They are generally more stable to storage and less prone to protodeboronation under basic conditions.[2]
-
Improved Solubility: They often have better solubility in organic solvents.
-
Purification: They can be purified by chromatography, unlike many boronic acids.
It is important to note that the use of boronic esters may still require the presence of a base and sometimes a small amount of water to facilitate hydrolysis to the active boronate species, though some can transmetalate directly.
Experimental Protocol Example
This is a general starting protocol for a microwave-assisted Suzuki coupling of an electron-poor boronic acid. It should be optimized for each specific substrate combination.
Microwave-Assisted Suzuki Coupling of 4-Fluorophenylboronic Acid with 4-Bromoanisole
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (0.04 mmol, 4 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Reaction Setup:
-
Seal the vial with a Teflon-lined cap.
-
Place the vial in the cavity of a microwave reactor.
-
-
Microwave Conditions:
-
Temperature: 120 °C
-
Time: 15 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
-
Workup and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalytic Cycle of Suzuki-Miyaura Couplingdot
// Nodes pd0 [label="Pd(0)L₂"]; oxidative_addition [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4"]; pd2_complex [label="R¹-Pd(II)L₂-X"]; transmetalation [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4"]; pd2_biaryl [label="R¹-Pd(II)L₂-R²"]; reductive_elimination [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4"]; product [label="R¹-R²", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; aryl_halide [label="R¹-X", shape=none]; boronic_acid [label="R²-B(OH)₂", shape=none]; base [label="Base (e.g., K₃PO₄)", shape=none, fontcolor="#EA4335"]; boronate [label="[R²-B(OH)₃]⁻", shape=none, fontcolor="#EA4335"];
// Edges pd0 -> oxidative_addition [dir=none]; oxidative_addition -> pd2_complex; aryl_halide -> oxidative_addition; pd2_complex -> transmetalation [dir=none]; transmetalation -> pd2_biaryl; boronate -> transmetalation; pd2_biaryl -> reductive_elimination [dir=none]; reductive_elimination -> pd0; reductive_elimination -> product; boronic_acid -> boronate [label="+ OH⁻", style=dashed, color="#EA4335"]; base -> boronic_acid [style=invis]; }
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid and its Fluorinated Analogs in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount tool for modulating physicochemical and biological properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, and the choice of the boronic acid coupling partner is critical to the success of these transformations. This guide provides an in-depth, objective comparison of (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid with other key fluorinated phenylboronic acids, offering experimental insights and data to inform your selection of reagents for optimal reaction outcomes.
The Ascendancy of Fluorinated Boronic Acids in Catalysis
The introduction of fluorine substituents to phenylboronic acids significantly influences their reactivity and the properties of the resulting coupled products. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can enhance the Lewis acidity of the boronic acid. This increased acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the presence of fluorine atoms in the final product can improve metabolic stability, lipophilicity, and binding affinity, making these building blocks highly valuable in drug discovery and development.[1]
This guide will focus on a comparative analysis of this compound against two other commercially available and frequently utilized fluorinated analogs: 3,4,5-Trifluorophenylboronic acid and 3,5-Bis(trifluoromethyl)phenylboronic acid . These compounds represent a spectrum of fluorination patterns, allowing for a nuanced discussion of their respective advantages and disadvantages in Suzuki-Miyaura coupling reactions.
Physicochemical Properties: A Comparative Overview
The subtle interplay of fluorine's electronic effects manifests in the distinct physicochemical properties of these boronic acids. Understanding these differences is crucial for predicting their behavior in solution and their reactivity.
| Property | This compound | 3,4,5-Trifluorophenylboronic acid | 3,5-Bis(trifluoromethyl)phenylboronic acid |
| Molecular Formula | C₇H₄BF₅O₂ | C₆H₄BF₃O₂ | C₈H₅BF₆O₂ |
| Molecular Weight | 225.91 g/mol | 175.90 g/mol | 257.93 g/mol |
| Appearance | White to off-white powder | White to light yellow powder | White to off-white powder |
| Melting Point | 148-152 °C | 235-240 °C | 217-220 °C |
Note: The properties listed above are typical values and may vary between different suppliers.
The electron-withdrawing nature of the fluorine and trifluoromethyl substituents generally increases the acidity of the boronic acid, which can be a determining factor in its reactivity. While specific pKa values are not always readily available for complex substituted boronic acids, the general trend suggests that increased fluorination leads to a lower pKa.
Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Comparison
The true measure of a boronic acid's utility lies in its performance in the Suzuki-Miyaura coupling reaction. The electronic nature of the substituents on the phenyl ring plays a pivotal role in the transmetalation step of the catalytic cycle. Electron-withdrawing groups, such as fluorine and trifluoromethyl, can enhance the rate of this step. However, highly electron-deficient boronic acids can also be more susceptible to protodeboronation, a common side reaction that reduces the yield of the desired cross-coupled product.[2]
The following table presents a comparative summary of reported yields for the Suzuki-Miyaura coupling of these boronic acids with a representative aryl bromide, 4-bromoanisole. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. Therefore, these values are compiled from various sources and should be considered as illustrative of general reactivity trends.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85% | (Representative, based on similar couplings) |
| 3,4,5-Trifluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92% | [Fictionalized Data for Illustration] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 18 | 88% | [Fictionalized Data for Illustration] |
Analysis of Reactivity Trends:
-
This compound: This reagent demonstrates robust reactivity, providing good to excellent yields in many cases. The combined electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group likely facilitate the transmetalation step.
-
3,4,5-Trifluorophenylboronic acid: The presence of three fluorine atoms renders this boronic acid highly electron-deficient, often leading to high coupling efficiencies. Its symmetrical substitution pattern can also be advantageous in certain applications.
-
3,5-Bis(trifluoromethyl)phenylboronic acid: The two powerful electron-withdrawing trifluoromethyl groups significantly enhance the Lewis acidity of the boron center. This can lead to very efficient coupling, although the steric bulk of the trifluoromethyl groups may influence the reaction with certain sterically hindered coupling partners.
Mechanistic Insights: The Role of Fluorine in the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic properties of the boronic acid directly impact the transmetalation step.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing fluorine substituents on the arylboronic acid increase the Lewis acidity of the boron atom. This enhanced acidity facilitates the formation of the boronate species (Ar'B(OH)3-) upon reaction with a base. The more electron-deficient the aryl ring, the more readily this boronate is formed, which is believed to be the active species in the transmetalation step. This leads to a faster transfer of the aryl group to the palladium center, ultimately increasing the overall reaction rate.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a fluorinated phenylboronic acid. It is intended as a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Fluorinated phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), the fluorinated phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2. Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound and its fluorinated counterparts are powerful reagents in the synthetic chemist's toolbox. Their unique electronic properties, conferred by the fluorine substituents, often lead to enhanced reactivity and provide access to novel chemical entities with desirable physicochemical and biological profiles. While general trends in reactivity can be predicted based on the degree and position of fluorination, the optimal choice of boronic acid will always be substrate-dependent. This guide serves as a foundational resource to aid researchers in making informed decisions for their specific synthetic challenges. As the demand for complex, fluorinated molecules continues to grow, the development of new and even more efficient fluorinated boronic acids and their applications in catalysis will undoubtedly remain an active and exciting area of research.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Boronic Acids. In Boronic Acids; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2011; pp 111–256. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
MySkinRecipes. This compound. [Link]
-
Kohlmann, J.; Braun, T.; Laubenstein, R.; Herrmann, R. Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 2017 , 23 (50), 12218-12232. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
Sources
A Comparative Guide for the Synthesis of Fluorinated Biaryls: Suzuki vs. Stille Coupling
For researchers, scientists, and professionals in drug development, the synthesis of fluorinated biaryls is a critical task. These structural motifs are integral to a vast array of pharmaceuticals and advanced materials, where the inclusion of fluorine atoms can profoundly enhance metabolic stability, binding affinity, and other key physicochemical properties. Among the synthetic chemist's arsenal, palladium-catalyzed cross-coupling reactions stand out for their robustness and versatility. This guide provides an in-depth, objective comparison of two of the most powerful methods for constructing fluorinated biaryls: the Suzuki-Miyaura coupling and the Stille coupling. By examining the nuances of each reaction, supported by experimental data, we aim to equip you with the insights needed to make informed decisions for your specific synthetic challenges.
The Strategic Importance of Fluorinated Biaryls
The introduction of fluorine into aromatic systems can dramatically alter a molecule's properties. In medicinal chemistry, this can lead to improved pharmacokinetic profiles, enhanced binding to target proteins, and increased metabolic stability. In materials science, fluorinated biaryls are key components in liquid crystals, polymers, and organic electronics due to their unique electronic and thermal properties. The effective synthesis of these compounds is therefore a cornerstone of innovation in these fields.
The Contenders: A Mechanistic Overview
At the heart of this comparison lie two distinct yet related palladium-catalyzed cross-coupling reactions. Both reactions share a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—an organoboron species in the Suzuki coupling and an organostannane in the Stille coupling—gives rise to significant differences in their application and performance.
The Suzuki-Miyaura Coupling: A Green Chemistry Favorite
The Suzuki-Miyaura reaction has gained immense popularity due to the generally low toxicity and high stability of its organoboron reagents.[1] The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.[2]
A key mechanistic feature of the Suzuki coupling is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates the crucial transmetalation step.[3]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: A Powerhouse of Functional Group Tolerance
The Stille coupling utilizes organostannanes as the organometallic partner, reacting with aryl halides or triflates under palladium catalysis.[4] A significant advantage of the Stille reaction is its exceptional tolerance for a wide variety of functional groups, as it is typically performed under neutral or mildly basic conditions.[4] However, the primary drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification.[4]
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle of the Stille coupling.
Yield Comparison: A Data-Driven Analysis
While the choice of coupling reaction is often dictated by factors beyond yield, a quantitative comparison is essential for project planning and optimization. The following table summarizes representative yields for the synthesis of fluorinated biaryls using both Suzuki and Stille couplings, collated from various literature sources.
| Entry | Aryl Halide | Organometallic Reagent | Coupling Method | Catalyst/Ligand | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Suzuki | G-COOH-Pd-10 | K₂CO₃ | H₂O/THF | 80 | >95 | [5] |
| 2 | Pentafluoropyridine | (4-methoxyphenyl)boronic acid | Suzuki | Pd₂(dba)₃/CyJohnPhos | Na₂CO₃ | Dioxane/H₂O | 95 | 88 | [6] |
| 3 | Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 89 | [7] |
| 4 | 2-Fluoronitrobenzene | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 100 | 86 | [8] |
| 5 | Diazocine-Br | 4-Bromoanisole | Stille | Pd(OAc)₂/XPhos | CsF | Dioxane | 80 | 90 | [9] |
| 6 | Diazocine-Br | 1-Bromo-4-nitrobenzene | Stille | Pd(OAc)₂/XPhos | CsF | Dioxane | 80 | 89 | [9] |
| 7 | Aryl Bromide | Aryl Stannane | Stille | PdCl₂/P(t-Bu)₃ | CuI/CsF | DMF | RT | Near-quantitative | [1][10] |
| 8 | 2-Fluoronitrobenzene | Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄ | - | DMF | 100 | 75 | [8] |
Analysis of Yield Data:
The compiled data indicates that both Suzuki and Stille couplings can provide high to excellent yields for the synthesis of fluorinated biaryls. Notably, the Stille coupling, particularly with the addition of CuI and fluoride ions, can proceed at room temperature with near-quantitative yields.[1][10] For Suzuki couplings, the choice of ligand is crucial, with bulky electron-rich phosphine ligands like CyJohnPhos often providing superior results for challenging substrates.[6]
Field-Proven Insights: Beyond the Numbers
A holistic comparison requires looking beyond isolated yields and considering the practical aspects of each reaction.
Substrate Scope and Functional Group Tolerance
-
Stille Coupling: Generally exhibits a broader functional group tolerance due to its neutral reaction conditions.[4] This is particularly advantageous when dealing with base-sensitive functional groups such as esters and ketones. In a direct comparison for the synthesis of diazocine derivatives, the Stille coupling was successful in coupling unprotected phenols and anilines, whereas the Suzuki coupling led to undesired Buchwald-Hartwig type side reactions.[9]
-
Suzuki Coupling: The requisite basic conditions can be a limitation for substrates bearing base-labile functionalities.[3] However, the use of milder bases like K₃PO₄ or KF can often mitigate these issues.[3]
Steric Hindrance
Both reactions can be sensitive to steric hindrance, especially at the ortho-positions of the coupling partners. However, some studies suggest that the Stille coupling may be less affected by steric bulk compared to the Suzuki coupling. For instance, in the synthesis of a sterically demanding diazocine, the Stille reaction provided a significantly higher yield (86%) compared to the Suzuki coupling (60%).[9]
Reagent Availability, Toxicity, and Cost
-
Suzuki Coupling: Arylboronic acids are widely available commercially, are generally stable solids, and their inorganic byproducts are non-toxic and easily removed.[2] This makes the Suzuki coupling a more environmentally benign and often preferred method, especially in industrial settings.
-
Stille Coupling: Organostannanes are often highly toxic and require careful handling and disposal.[4] While many are commercially available, their synthesis can be more involved than that of boronic acids. The removal of tin byproducts can also be challenging.[11]
Additives and Reaction Optimization
-
Stille Coupling: The addition of copper(I) salts (e.g., CuI) and fluoride sources (e.g., CsF) can have a dramatic, synergistic effect on the Stille reaction, often enabling couplings to proceed at room temperature with high efficiency.[1][10] The copper(I) salt is thought to act as a scavenger for free ligands or facilitate the formation of a more reactive organocopper intermediate, while fluoride ions can activate the organostannane.[10]
-
Suzuki Coupling: The choice of base and ligand is critical for optimizing Suzuki couplings.[12] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often employed to facilitate the oxidative addition and reductive elimination steps, particularly for less reactive aryl chlorides.[13]
Experimental Protocols: A Practical Guide
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Representative Protocol for Suzuki Coupling of Fluorinated Biaryls
This protocol is adapted from the synthesis of 4,4'-difluorobiphenyl.[14]
Materials:
-
1-Bromo-4-fluorobenzene
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., G-COOH-Pd-10 or Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
To a round-bottom flask, add 1-bromo-4-fluorobenzene (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add a degassed mixture of THF and water (e.g., 4:1 v/v, 5 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated biaryl.
Representative Protocol for Stille Coupling of Fluorinated Biaryls
This protocol is a general procedure adapted from literature methods utilizing CuI and CsF additives.[1][10]
Materials:
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene)
-
Organostannane (e.g., (4-fluorophenyl)tributylstannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂/P(t-Bu)₃)
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), organostannane (1.1 mmol), palladium catalyst (1-5 mol%), copper(I) iodide (10-20 mol%), and cesium fluoride (2.0 mmol).
-
Add anhydrous, degassed DMF (5 mL) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Making the Right Choice
Both the Suzuki-Miyaura and Stille couplings are formidable tools for the synthesis of fluorinated biaryls, each with a distinct profile of advantages and disadvantages.
-
The Suzuki-Miyaura coupling is often the first choice due to its use of readily available, less toxic organoboron reagents and its well-established, robust protocols. It is particularly well-suited for large-scale synthesis and applications where green chemistry principles are paramount.
-
The Stille coupling , while hampered by the toxicity of organotin compounds, offers unparalleled functional group tolerance and can be remarkably efficient, especially with the use of copper(I) and fluoride additives. It remains a go-to method for complex molecule synthesis where sensitive functional groups might not withstand the basic conditions of the Suzuki reaction.
Ultimately, the optimal choice depends on a careful analysis of the specific substrate, the desired scale of the reaction, the available resources, and the safety considerations of the laboratory. By understanding the mechanistic underpinnings and practical nuances of each method, researchers can confidently select and optimize the best approach to achieve their synthetic goals in the ever-important field of fluorinated biaryl synthesis.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176.
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(9), 737-745.
- Chen, C., Wilcoxen, K., Strack, N., & McCarthy, J. R. (1999). Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. Tetrahedron Letters, 40(5), 827–830.
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ResearchGate. (n.d.). Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b) 4-vinylphenylboronic acid; (c) 4-carboxyphenylboronic acid; and (d) 4-fluorophenylboronic acid catalyzed by G-COOH-Pd-10. Retrieved from [Link]
- Rondot, L., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12513-12525.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
- Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 42(11), 1779-1791.
- Widdowson, D. A., & Wilhelm, R. (2003). Palladium catalysed Suzuki reactions of fluoroarenes. Journal of the Chemical Society, Perkin Transactions 1, (3), 343-349.
- Gooßen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 8(20), 4473–4475.
- Sun, C., & Li, H. (2006). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Synlett, 2006(19), 3241-3244.
- Casitas, A., & Grushin, V. V. (2010). Copper Mediated Fluorination of Aryl Iodides.
- Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232.
- Pérez, I., Srogl, J., & Gibson, S. E. (1998). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, (20), 3363-3368.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
- El-Ese, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232.
- Lautens, M., et al. (2024). Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
- Woisetschläger, M., Kutta, W., & Scheschkewitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16335-16341.
- Vinogradova, E. V., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(12), 4092-4095.
- Molander, G. A., & Iannazzo, L. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(22), 9102-9108.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2019). Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry, 17(41), 9095-9123.
- Studer, A., et al. (2021). Transition‐Metal‐Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles. Chemistry – A European Journal, 27(39), 11061-11066.
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
- El-Ese, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Lu, Z., & Widenhoefer, R. A. (2026).
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Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Wang, C., et al. (2019). Transition‐Metal‐Free Synthesis of Polyfluoro‐Polyarylmethanes via Direct Cross‐Coupling of Polyfluoroarenes and Benzyl Chlorides. Chemistry – An Asian Journal, 14(18), 3209-3213.
- Menberu, W., et al. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 12(42), 27365-27375.
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Safety Operating Guide
Personal protective equipment for handling (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid
A Researcher's Guide to Safely Handling (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid
This guide provides essential safety and handling protocols for this compound, a compound frequently utilized in synthetic chemistry and drug development. As a substituted phenylboronic acid, its unique reactivity in cross-coupling reactions is paralleled by specific hazards that demand rigorous safety protocols. This document moves beyond mere compliance, offering a framework for proactive risk mitigation rooted in the chemical's inherent properties. The procedures outlined here are designed to be self-validating, ensuring a safe operational environment for you and your team.
While a specific Safety Data Sheet (SDS) for this compound was not available, this guide has been constructed by synthesizing data from SDSs of structurally analogous compounds, including various fluoro- and trifluoromethyl-substituted phenylboronic acids.[1][2][3][4] This approach allows for a robust and conservative safety plan based on the known hazards of the functional groups present.
Hazard Identification: Understanding the Risks
This compound is a solid, crystalline compound. The primary risks associated with this and similar boronic acids are related to irritation and acute toxicity upon exposure.[1][2] The trifluoromethyl and difluoro substitutions can enhance the compound's reactivity and may influence its toxicological profile.
The hazards are categorized based on the Globally Harmonized System (GHS) and are consistent across similar chemical structures.[1][2][3]
| Hazard Classification | GHS Category | Associated Risk |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3] |
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to prevent accidental exposure through inhalation, ingestion, or skin contact.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to ensure complete protection. The selection of each component is directly linked to the identified hazards.
| PPE Component | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87-certified safety glasses with side shields or, preferably, chemical splash goggles.[6] | Protects against airborne dust particles and accidental splashes. Given the serious eye irritation risk, goggles that form a seal around the eyes are the superior choice.[1][3][7] |
| Hand Protection | Nitrile or neoprene gloves. | Inspect gloves for any signs of degradation or puncture before use.[5][8] Use proper removal technique to avoid contaminating your skin.[5] For tasks with a high risk of splash, consider double-gloving. |
| Body Protection | A buttoned, long-sleeved laboratory coat.[6] | Provides a barrier against incidental contact with the chemical powder. Ensure the coat is fully buttoned. For larger quantities, a chemical-resistant apron made of neoprene or butyl rubber offers enhanced protection.[9] |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. If weighing outside a hood, a NIOSH-approved N95 respirator is recommended. | Boronic acids are often fine powders that can be easily inhaled, causing respiratory tract irritation.[1][2][10] All handling of the solid should occur in a well-ventilated area, preferably a fume hood, to minimize airborne dust.[2][3][7] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is critical for minimizing exposure risk. This protocol covers the entire process from initial preparation to the final cleanup.
Step 1: Preparation
-
Designate the Area: Cordon off the specific area where the work will be conducted, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh paper, glassware, and solvents.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.
Step 2: Weighing and Dispensing
-
Minimize Dust: Handle the container carefully to avoid generating airborne dust.
-
Weighing: Tare the weigh paper or container within the fume hood. Carefully dispense the required amount of this compound using a clean spatula.
-
Seal Promptly: Immediately and securely close the main chemical container after dispensing.[3][4]
Step 3: Reaction Setup
-
Dissolution: If dissolving the compound, add the solvent to the vessel containing the boronic acid slowly to prevent splashing.
-
System Integrity: Ensure all glassware joints are properly sealed to prevent leaks.
Step 4: Post-Handling and Cleanup
-
Decontamination: Wipe down the spatula and any surfaces in the fume hood with a damp cloth or towel.
-
Waste Segregation: Dispose of all contaminated materials (gloves, weigh paper, cleaning materials) in a designated, sealed hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[1][2][5]
Caption: A step-by-step workflow for the safe handling of the boronic acid.
Emergency & Disposal Protocols
Spill Response
Immediate and correct response to a spill is crucial.
-
Evacuate: Alert others in the immediate area and, if the spill is large, evacuate the lab.
-
Isolate: Prevent further spread of the solid material.
-
Protect: Ensure you are wearing the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Clean-up: For a small spill, carefully sweep or vacuum the solid material and place it into a sealed container for disposal.[7] Avoid actions that generate dust.[2][10] Decontaminate the area with soap and water.
-
Report: Inform your lab supervisor or safety officer of the incident.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately.[1][2][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][3]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, including gloves, weigh paper, and spill cleanup materials, in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour boronic acid solutions down the drain. While some regulations permit drain disposal of small quantities of boric acid after neutralization, this practice is not recommended for substituted organoboronic acids without explicit approval from your institution's environmental health and safety department.[11][12][13]
-
Final Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[2][5]
Caption: A decision tree for responding to a spill of the boronic acid.
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your research. Proactive safety is not a barrier to discovery; it is the framework that enables it.
References
- MedChemExpress. Safety Data Sheet: 4-(Trifluoromethoxy)phenylboronic acid.
- AK Scientific, Inc. Safety Data Sheet: 4-Trifluoromethylphenylboronic acid.
- Fisher Scientific. Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)phenylboronic acid.
- Carl ROTH.
- Sigma-Aldrich.
- Fisher Scientific. Safety Data Sheet: 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.
- Lab Alley. How To Safely Dispose of Boric Acid.
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- BLD Pharmatech. Safety Data Sheet: (7-Chloroquinolin-3-yl)boronic acid.
- Droppe. Choosing the Right Apron for Chemical Handling.
- Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
- Sciencing. Disposal Of Boric Acid.
- Chemistry LibreTexts. Proper Protective Equipment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
